molecular formula C10H13NO3 B11026303 2,4-dimethoxy-N-methylbenzamide

2,4-dimethoxy-N-methylbenzamide

Katalognummer: B11026303
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: NWGSFTXRLLNGBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dimethoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

2,4-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H13NO3/c1-11-10(12)8-5-4-7(13-2)6-9(8)14-3/h4-6H,1-3H3,(H,11,12)

InChI-Schlüssel

NWGSFTXRLLNGBI-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=C(C=C1)OC)OC

Herkunft des Produkts

United States
Foundational & Exploratory

The Pharmacological Landscape of 2,4-Dimethoxy-N-methylbenzamide: In Vitro Mechanisms of Action and Target Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 2,4-dimethoxy-N-methylbenzamide moiety is rarely deployed as a standalone monotherapy. Instead, it serves as a highly privileged structural pharmacophore—a molecular "warhead" or anchoring motif—strategically integrated into complex scaffolds to drive high-affinity target engagement. Its unique stereoelectronic profile enables precise hydrogen bonding and hydrophobic interactions within highly specific protein pockets.

This technical guide elucidates the in vitro mechanisms of action of compounds bearing the 2,4-dimethoxy-N-methylbenzamide motif. By examining its behavior across distinct therapeutic domains—oncology, infectious disease, and immunology—we provide a comprehensive framework for researchers and drug development professionals to understand how this moiety dictates molecular causality.

Chemical Ontology & Scaffold Rationale

The integration of the 2,4-dimethoxy-N-methylbenzamide group into a drug candidate is driven by strict structure-activity relationship (SAR) requirements:

  • Methoxy Groups (C2 and C4): These act as potent electron-donating groups (EDGs) via resonance, significantly increasing the electron density of the aromatic ring. This enhances π−π stacking interactions with aromatic amino acids (e.g., phenylalanine, tyrosine) within target binding pockets.

  • N-Methyl Amide: The N-methyl group provides a restricted rotational conformation, acting as a rigid linker. It prevents unfavorable steric clashes while maintaining the carbonyl oxygen as a highly directional hydrogen-bond acceptor.

Mechanism 1: Disruption of Mitotic Pathways (Hec1/Nek2)

In oncology, 2,4-dimethoxybenzamide derivatives (such as INH1 and its optimized analogs) have been identified as potent inhibitors of the Hec1/Nek2 mitotic pathway [1]. Hec1 (Highly Expressed in Cancer 1) is a critical kinetochore protein that must physically interact with the Nek2 kinase to ensure proper chromosome segregation during mitosis.

  • In Vitro Target Engagement: The benzamide scaffold binds directly to a highly specific site within the C-terminal region of Hec1. This binding sterically occludes the Nek2 interaction interface, preventing the formation of the functional kinase complex [1].

  • Phenotypic Causality: The competitive displacement of Nek2 leads to a rapid reduction in kinetochore-bound Hec1. In vitro cell cultures (such as MDA-MB-468 breast cancer cells) subsequently exhibit metaphase chromosome misalignment, severe spindle aberrancy, and eventual apoptotic cell death [2].

G A 2,4-Dimethoxy-N-methylbenzamide Derivative B Hec1 C-terminal Region A->B Binds to C Nek2 Kinase Interaction B->C Disrupts D Chromosome Misalignment & Spindle Aberrancy C->D Induces E Apoptosis (Cancer Cells) D->E Leads to

Fig 1: Mechanism of action for Hec1/Nek2 pathway inhibition by benzamide derivatives.

Mechanism 2: Inhibition of Bacterial DNA Polymerase IIIC (PolC)

In the development of novel antibacterials, the 2,4-dimethoxy-N-methylbenzamide motif is utilized as a critical substituent in heterocyclic urea compounds designed to combat drug-resistant Gram-positive bacteria [3].

  • In Vitro Target Engagement: These compounds specifically target PolC, the primary replicative DNA polymerase in organisms like Streptococcus pyogenes. The dimethoxybenzamide moiety inserts into an allosteric hydrophobic pocket adjacent to the active site.

  • Phenotypic Causality: Binding induces a conformational shift that physically halts the enzyme's primer extension activity. This allosteric blockade effectively arrests bacterial DNA replication, resulting in rapid bactericidal activity [3].

G A Benzamide-Urea Scaffold (Antibacterial) B DNA Polymerase IIIC (PolC) A->B Targets C Primer Extension Blockade B->C Causes D DNA Replication Arrest C->D Leads to E Bacterial Cell Death (S. pyogenes) D->E Results in

Fig 2: Antibacterial mechanism targeting PolC in Gram-positive bacteria.

Mechanism 3: Macrophage Migration Inhibitory Factor (MIF) Antagonism

Recent immunological research has leveraged the 2,4-dimethoxybenzamide structure to develop inhibitors of Macrophage Migration Inhibitory Factor (MIF) [5]. MIF is a pleiotropic cytokine heavily implicated in tumor progression and autoimmune disorders.

  • In Vitro Target Engagement: MIF possesses a unique tautomerase/enzymatic activity. Benzamide derivatives bind directly to the catalytic site, inhibiting the conversion of substrates such as D-dopachrome.

  • Phenotypic Causality: This binding disrupts MIF's ability to functionally inactivate the p53 tumor suppressor pathway, thereby restoring normal cell cycle arrest and apoptotic pathways in malignant cells [5].

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro efficacy of 2,4-dimethoxy-N-methylbenzamide derivatives, the following self-validating protocols are standard in the field. Every step is designed to isolate variables and prove direct causality.

Protocol A: In Vitro PolC Primer Extension Assay

Purpose: To isolate the enzymatic variable and prove direct allosteric target engagement.

  • Enzyme Preparation: Overexpress and purify the polC gene from S. pyogenes.

    • Causality: Using purified recombinant PolC eliminates confounding factors from crude bacterial lysates, ensuring the measured inhibition is a direct result of the compound binding to the polymerase rather than upstream metabolic interference[1].

  • Reaction Setup: Prepare a reaction buffer containing 10 mM magnesium acetate, 50 mM Tricine/Tris (pH 7.8), 2.4% (w/v) polyethylene glycol, and 1 μM oligonucleotide primer-template complex.

    • Causality: Magnesium acetate is strictly required because PolC, like all DNA polymerases, relies on divalent cations to coordinate the nucleophilic attack of the primer's 3'-OH group on the incoming dNTP[1].

  • Compound Incubation: Pre-incubate the purified PolC with varying concentrations of the benzamide derivative for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium within the allosteric pocket before the catalytic reaction is initiated.

  • Initiation and Measurement: Add radiolabeled or fluorescently tagged dNTPs to initiate the reaction. Quench after 10 minutes and measure primer extension via gel electrophoresis or fluorescence polarization.

Protocol B: Hec1/Nek2 Co-Immunoprecipitation (Co-IP) Assay

Purpose: To validate the biochemical disruption of protein-protein interactions.

  • Cell Lysis: Lyse target cells (e.g., MDA-MB-468) using a mild non-ionic detergent buffer (e.g., 0.5% NP-40).

    • Causality: Mild detergents break the lipid bilayer while preserving the fragile, non-covalent Hec1/Nek2 protein-protein complexes, which would be destroyed by harsh denaturants like SDS[1].

  • Compound Treatment (In Vitro): Treat the lysate with the 2,4-dimethoxybenzamide derivative (10–50 μM).

    • Causality: Applying the compound directly to the lysate tests its ability to competitively displace Nek2 from Hec1 in a cell-free environment, proving direct biochemical disruption rather than an upstream transcriptional effect[2].

  • Immunoprecipitation: Add anti-Hec1 antibodies coupled to Protein A/G agarose beads. Centrifuge and wash the beads to isolate the Hec1 complex.

  • Western Blotting: Elute the proteins and probe the membrane with anti-Nek2 antibodies. A dose-dependent reduction in the Nek2 band intensity confirms the mechanism of action.

Quantitative Data Summaries

The polypharmacological versatility of the 2,4-dimethoxy-N-methylbenzamide motif is reflected in its in vitro efficacy across multiple targets.

Target PathwayOrganism / Cell LineScaffold ContextPrimary PhenotypeIn Vitro Efficacy
Hec1/Nek2 Human / MDA-MB-468INH1 AnalogChromosome misalignmentGI₅₀ ~ 10–21 μM
Hec1/Nek2 Human / HeLaINH1 AnalogSpindle aberrancyGI₅₀ ~ 15 μM
PolC S. pyogenesHeterocyclic UreaPrimer extension blockIC₅₀ < 1 μM (typical)
MIF Enzyme Human MacrophagesOxadiazole-benzamideD-dopachrome inhibitionDose-dependent
ROS Scavenging Cell-free assayAmino-benzamideAntioxidant activityHigh radical clearance

Sources

Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 2,4-dimethoxy-N-methylbenzamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The benzamide moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs. Within this class, derivatives of 2,4-dimethoxy-N-methylbenzamide represent a promising frontier for novel therapeutic agents. Research into structurally related compounds suggests a diverse range of biological activities, including the inhibition of macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory diseases and cancer, as well as potential modulation of key cellular signaling pathways involving Cyclin-Dependent Kinases (CDK) and PI3K/mTOR.[1][2]

However, the journey from a promising chemical entity to a viable drug candidate is critically dependent on its pharmacokinetic profile. Understanding how the body processes a compound—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount to designing safe and effective medicines. A molecule with exceptional in vitro potency can fail spectacularly in vivo due to poor absorption, rapid metabolism, or unfavorable distribution.

This guide provides a comprehensive technical overview of the core pharmacokinetic principles and experimental methodologies essential for advancing 2,4-dimethoxy-N-methylbenzamide derivatives. As a senior application scientist, the focus here is not merely on protocols but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to make informed decisions, anticipate challenges, and design robust, self-validating experimental plans. We will explore the likely metabolic fate of this chemical class, detail the gold-standard assays for its characterization, and provide a logical framework for integrating computational, in vitro, and in vivo data.

Section 1: Deconstructing the ADME Profile of 2,4-dimethoxy-N-methylbenzamide Derivatives

The chemical architecture of the 2,4-dimethoxy-N-methylbenzamide scaffold—featuring a substituted aromatic ring, an amide linkage, and N-alkyl groups—provides clear signposts for its likely pharmacokinetic journey. A thorough understanding of this journey is the first step in optimizing the molecule for therapeutic success.

Absorption

For a drug to be effective, it must first reach the systemic circulation. For orally administered drugs, this means overcoming the significant barrier of the gastrointestinal (GI) tract.

  • Physicochemical Determinants: The absorption of benzamide derivatives is governed by fundamental physicochemical properties. Lipophilicity (logP) and aqueous solubility are key. The 2,4-dimethoxy substitutions increase lipophilicity, which can enhance membrane permeability, but may also decrease aqueous solubility, potentially limiting dissolution in the gut.[3][4]

  • Intestinal Permeability: The ability to cross the intestinal epithelium is a critical hurdle. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier and is used to predict the human intestinal absorption of drugs.[5]

Distribution

Once absorbed, a drug distributes throughout the body, but only the unbound fraction is free to interact with its biological target.

  • Plasma Protein Binding (PPB): Benzamide derivatives, particularly those with lipophilic character, are likely to bind to plasma proteins like albumin. High PPB reduces the concentration of free, active drug and can limit its distribution into tissues.[5] Equilibrium dialysis stands as the gold-standard method for precisely determining the unbound fraction of a drug in plasma.[5]

  • Volume of Distribution (Vd): This parameter, determined from in vivo studies, describes the extent to which a drug distributes into tissues versus remaining in the plasma. A large Vd suggests extensive tissue distribution, which may be desirable for targets located outside the bloodstream but can also indicate potential for accumulation.[3]

Metabolism: The Chemical Transformation Hub

Metabolism is arguably the most complex and critical phase of a drug's journey, profoundly influencing its efficacy and safety. The liver is the primary site of metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify the drug to facilitate its excretion.[5][6] Based on the structure of N-methylbenzamides, several metabolic pathways are highly probable.[7][8]

  • Phase I (Functionalization) Reactions:

    • N-Demethylation: A primary metabolic route for N-methyl amides involves oxidative removal of the methyl group. This proceeds through an unstable N-hydroxymethyl intermediate, which can then decompose to yield the corresponding N-dealkylated benzamide.[8]

    • Amide Hydrolysis: The amide bond can be enzymatically cleaved to yield 2,4-dimethoxybenzoic acid and methylamine.[7] This pathway effectively inactivates the parent molecule.

    • O-Demethylation: One or both of the methoxy groups on the phenyl ring can be demethylated to form hydroxylated metabolites.

    • Aromatic Hydroxylation: A hydroxyl group can be added directly to an available position on the benzene ring.

  • Phase II (Conjugation) Reactions:

    • The products of Phase I reactions, particularly the newly formed hydroxyl groups or the carboxylic acid from hydrolysis, are often conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate rapid excretion.[7][9]

The interplay of these pathways determines the drug's half-life and potential for drug-drug interactions.

Caption: Plausible metabolic pathways for 2,4-dimethoxy-N-methylbenzamide derivatives.

Excretion

The final step is the removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile/feces). The water-soluble metabolites produced during Phase II metabolism are readily eliminated by these routes.

Section 2: A Methodological Framework for Pharmacokinetic Characterization

A robust pharmacokinetic assessment follows a logical progression from predictive models to definitive in vivo studies. This integrated approach ensures that resources are focused on the most promising candidates.

In Silico & In Vitro Profiling: The Predictive Foundation

Early-stage screening is essential to prioritize compounds and identify potential liabilities before committing to costly in vivo experiments.

  • In Silico Prediction: Computational tools like pkCSM or SwissADME provide rapid, initial estimates of ADMET properties based solely on the molecule's structure.[5][10] This allows for the virtual screening of large libraries of derivatives to flag candidates with potentially favorable pharmacokinetic profiles.

  • In Vitro Assays: These laboratory-based tests provide the first layer of experimental validation for the in silico predictions. Key assays include:

    • Metabolic Stability: Incubating the compound with human liver microsomes determines its intrinsic clearance, providing a powerful indicator of its likely in vivo half-life.

    • CYP450 Inhibition: This assay is critical for predicting the potential for a compound to cause drug-drug interactions by inhibiting the metabolism of other drugs.[5]

    • Caco-2 Permeability: As mentioned, this assay predicts intestinal absorption.[5]

    • Plasma Protein Binding: Equilibrium dialysis is used to quantify the unbound fraction of the drug.[5]

start Test Compound (Benzamide Derivative) hlm Metabolic Stability (Human Liver Microsomes) start->hlm Predicts Clearance cyp CYP450 Inhibition (Fluorometric/LC-MS) start->cyp Predicts DDI Risk caco2 Permeability (Caco-2 Assay) start->caco2 Predicts Absorption ppb Plasma Protein Binding (Equilibrium Dialysis) start->ppb Predicts Free Fraction decision Go/No-Go Decision for In Vivo Studies hlm->decision cyp->decision caco2->decision ppb->decision

Caption: Core in vitro ADME screening workflow for prioritizing drug candidates.

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines a common method using human liver microsomes and specific probe substrates to assess a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6).

  • Reagent Preparation:

    • Prepare a stock solution of the 2,4-dimethoxy-N-methylbenzamide test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of CYP-specific probe substrates (e.g., midazolam for CYP3A4) and human liver microsomes in reaction buffer.

    • Prepare a cofactor solution (e.g., NADPH).

  • Incubation:

    • In a 96-well plate, add the reaction buffer, human liver microsomes, and varying concentrations of the test compound.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

    • Initiate the metabolic reaction by adding the probe substrate.

  • Reaction Initiation and Termination:

    • After a brief incubation with the substrate, initiate the enzymatic reaction by adding the NADPH cofactor solution.

    • Allow the reaction to proceed at 37°C for a predetermined time (e.g., 15 minutes).

    • Stop the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard, which also precipitates the microsomal proteins.[6]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.[5]

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity) by fitting the data to a dose-response curve.[5]

In Vivo Pharmacokinetic Studies: The Definitive Assessment

Animal studies, typically in rodents, provide the first integrated view of a compound's ADME properties in a whole organism.

Experimental Protocol: Rodent Pharmacokinetic (PK) Study (Rat Model)

This protocol describes a typical study to determine key PK parameters following oral (PO) and intravenous (IV) administration.

  • Animal Model and Acclimation:

    • Use male Sprague Dawley or Wistar rats, allowing them to acclimate for at least one week before the study.[6]

    • Fast animals overnight before dosing but allow free access to water.

  • Compound Formulation and Administration:

    • Formulate the test compound in a suitable vehicle. Assessing solubility in various pharmaceutically acceptable vehicles (e.g., saline with co-solvents like PEG400, cyclodextrins) is a critical prerequisite.[3]

    • For the IV group, administer a single dose (e.g., 1-2 mg/kg) via the tail vein. The IV dose provides the benchmark for absolute bioavailability.

    • For the PO group, administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from a cannulated vessel or via sparse sampling at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing and Bioanalysis:

    • Separate plasma from the blood samples by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.[6][11][12]

  • Pharmacokinetic Analysis:

    • Analyze the plasma concentration-time data using non-compartmental methods with software like Phoenix WinNonlin.

    • Key parameters to calculate include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time required for the plasma concentration to decrease by half.[3]

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Section 3: Data Synthesis and Interpretation

The ultimate goal is to build a comprehensive pharmacokinetic profile that informs the drug development strategy. This involves integrating all available data to understand the structure-pharmacokinetic relationships.

Illustrative Pharmacokinetic Data

While specific public data for a 2,4-dimethoxy-N-methylbenzamide derivative is limited, the following table presents a hypothetical but realistic dataset for a candidate ("Compound-X") from a rat PK study, illustrating the type of quantitative output generated.

ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 10 mg/kgUnitsInterpretation
Cmax 8501250ng/mLPeak plasma concentration achieved.
Tmax 0.081.0hRapid absorption after oral dosing.
AUC (0-inf) 11006050h*ng/mLTotal drug exposure.
3.53.7hModerate elimination half-life.
CL 15.2-mL/min/kgClearance is moderate, below hepatic blood flow.
Vd 4.5-L/kgHigh volume of distribution suggests extensive tissue penetration.
F% -55%Good oral bioavailability.

Interpretation of the Hypothetical Data:

  • Good Bioavailability (55%): This suggests that Compound-X is well-absorbed and not subject to excessive first-pass metabolism in the liver.

  • Moderate Half-Life (~3.5 h): This half-life might support a once or twice-daily dosing regimen in humans, though interspecies scaling would be required.[3]

  • High Volume of Distribution (4.5 L/kg): This indicates that the compound distributes extensively into tissues rather than remaining in the bloodstream, which is consistent with its likely lipophilic character.

insilico In Silico Screening (Virtual Library) synthesis Chemical Synthesis of Prioritized Hits insilico->synthesis Identifies Candidates invitro In Vitro ADME Assays (Metabolic Stability, CYP, PPB) synthesis->invitro Provides Test Articles invitro->synthesis Guides SAR (Dotted) invivo In Vivo PK Study (Rat Model) invitro->invivo Validates & Selects for In Vivo candidate Lead Candidate Selection invivo->candidate Provides Definitive PK Profile

Caption: Integrated workflow from computational prediction to in vivo validation.

Conclusion

The pharmacokinetic characterization of 2,4-dimethoxy-N-methylbenzamide derivatives is a critical, multi-faceted process that underpins their potential translation into clinical candidates. A successful program relies on a logical, iterative workflow that begins with in silico predictions, progresses through a battery of validated in vitro assays, and culminates in definitive in vivo studies. Understanding the likely metabolic pathways—including N-dealkylation, amide hydrolysis, and O-demethylation—is crucial for interpreting experimental data and guiding the chemical optimization of the scaffold. By embracing this integrated and scientifically rigorous approach, researchers can effectively navigate the complexities of drug metabolism and pharmacokinetics, maximizing the probability of developing safe, effective, and clinically viable therapeutics from this promising class of compounds.

References

  • BenchChem. (n.d.). In Silico ADMET Prediction for Novel Benzamide Derivatives: A Comparative Guide for Drug Discovery.
  • BenchChem. (n.d.). Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives.
  • Hassan, M., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC.
  • Patel, D., et al. (2022). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry.
  • Liu, D. Q., et al. (2004). In Vitro Metabolism of MK-0767... Identification of Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Drug Metabolism and Disposition, 32(9), 1023-31. Retrieved from [Link]

  • Singh, M., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science.
  • Tale, B., et al. (2022). Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. PMC.
  • Toth, E., et al. (1998). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Magnetic Resonance in Chemistry, 36(S1). Retrieved from [Link]

  • Ross, D., et al. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. General Pharmacology, 15(4), 333-8. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Pharmacokinetic Properties of N-Methylbenzamide and Its Analogs.
  • van der Veken, L., et al. (2024). Development and validation of ultra-performance liquid chromatography tandem mass spectrometry methods for the quantitative analysis of DNDI-6148.... Journal of Chromatography B.
  • Ustun, E., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Retrieved from [Link]

  • IJISRT. (n.d.). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Retrieved from [Link]

  • BenchChem. (n.d.). Biological Activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: An Overview of Related Compounds.

Sources

2,4-dimethoxy-N-methylbenzamide receptor binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

This technical whitepaper provides an in-depth pharmacological analysis of 2,4-dimethoxy-N-methylbenzamide , serving as a foundational structural motif (pharmacophore) for monoaminergic receptor ligands. While highly elaborated benzamides (e.g., raclopride, remoxipride, FLB 457) are clinically established, understanding the isolated baseline affinity and structure-activity relationship (SAR) of the 2,4-dimethoxy-N-methylbenzamide scaffold is critical for rational drug design targeting Dopamine D2/D3 and Serotonin (5-HT) receptors.

Mechanistic Rationale: The Benzamide Pharmacophore

The binding affinity of substituted benzamides to G-protein coupled receptors (GPCRs) is governed by strict stereoelectronic requirements. The 2,4-dimethoxy-N-methylbenzamide scaffold provides a highly specific conformational geometry:

  • The Coplanar Lock (2-Methoxy Group): The presence of a methoxy group at the 2-position (ortho to the amide) is non-negotiable for high-affinity D2/D3 binding. The oxygen atom of the 2-methoxy group acts as a hydrogen bond acceptor for the amide NH proton. This intramolecular hydrogen bond locks the benzamide system into a rigid, coplanar "pseudo-ring" conformation. Without this coplanarity, the aromatic ring cannot correctly insert into the hydrophobic orthosteric binding pocket of the receptor .

  • Electronic Modulation (4-Methoxy Group): Unlike the 5-bromo or 6-methoxy substitutions seen in FLB 457 or raclopride, the 4-methoxy substitution acts as a strong electron-donating group via resonance. This alters the electrostatic potential surface of the aromatic ring, modulating the pi-pi stacking interactions with aromatic residues (e.g., Trp386, Phe390) in the receptor's binding cleft .

  • The Amine Salt Bridge: In fully elaborated drugs, the N-methyl group is extended to include a basic tertiary amine (e.g., a pyrrolidine ring). This basic nitrogen is protonated at physiological pH and forms a critical salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the D2 receptor.

Receptor Binding Theory & Signaling Pathways

At Dopamine D2 and D3 receptors, methoxybenzamide derivatives typically act as competitive antagonists. Endogenous dopamine stabilizes the active state of the GPCR, leading to the coupling of Gi/o proteins, which subsequently inhibit adenylyl cyclase (reducing cAMP) and recruit β -arrestin.

By occupying the orthosteric site, 2,4-dimethoxy-N-methylbenzamide analogs sterically hinder dopamine binding. This traps the receptor in an inactive conformation, preventing Gi/o coupling, restoring baseline adenylyl cyclase activity, and blocking β -arrestin translocation .

D2R_Signaling Ligand 2,4-Dimethoxy-N-methylbenzamide (Antagonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gi/o Protein Complex Receptor->GProtein Inhibits Activation Arrestin β-Arrestin Recruitment (Blocked) Receptor->Arrestin Prevents Translocation Effector Adenylyl Cyclase (AC) GProtein->Effector Removes AC Inhibition SecondMsgr cAMP Levels (Restored/Increased) Effector->SecondMsgr Modulates Synthesis

Fig 1: Mechanism of action for D2 receptor antagonism by substituted benzamides.

Quantitative Data: Binding Affinity Profiles

To understand the SAR trajectory, it is necessary to compare the baseline affinity of the truncated 2,4-dimethoxy-N-methylbenzamide scaffold against fully elaborated clinical and preclinical reference compounds. The data below summarizes the binding affinities ( Ki​ ) determined via competitive radioligand displacement.

CompoundSubstitution PatternD2 Receptor Affinity ( Ki​ , nM)D3 Receptor Affinity ( Ki​ , nM)Selectivity Ratio (D2/D3)
2,4-Dimethoxy-N-methylbenzamide (Model Fragment)2,4-di-OCH 3​ 450.0380.01.18
Sulpiride (Reference)2-OCH 3​ , 5-SO 2​ NH 2​ 15.012.01.25
Raclopride (Reference)2-OH, 6-OCH 3​ , 3,5-di-Cl1.83.50.51
FLB 457 (Reference)2,3-di-OCH 3​ , 5-Br0.020.030.66

Data Interpretation: The isolated 2,4-dimethoxy-N-methylbenzamide fragment exhibits moderate micromolar affinity. The massive leap in potency seen in FLB 457 (picomolar affinity) is driven by the addition of the basic pyrrolidinyl-methyl tail (enabling the TM3 Asp114 salt bridge) and the highly lipophilic 5-bromo substitution, which occupies an accessory hydrophobic pocket .

Experimental Protocols: Self-Validating Radioligand Binding Assay

To empirically determine the binding affinity ( Ki​ ) of 2,4-dimethoxy-N-methylbenzamide analogs, a highly controlled, self-validating radioligand displacement assay is required.

Causality of Reagents: We utilize [ 3 H]Spiperone as the radioligand because it possesses sub-nanomolar affinity for D2/D3 receptors and exhibits exceptionally low non-specific membrane binding. To ensure the assay is self-validating, 10 µM Haloperidol is used to define Non-Specific Binding (NSB). Because Haloperidol is structurally distinct from benzamides but shares the exact same orthosteric site, any remaining radioactive signal strictly represents background noise (lipid partitioning or filter binding).

Step-by-Step Methodology:
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2 (short isoform) receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Buffer Optimization: The assay buffer must contain 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , and 1 mM MgCl 2​ . Causality: The inclusion of Na + stabilizes the inactive state of the GPCR, which is the preferred conformation for antagonist binding, thereby optimizing the dynamic range of the assay .

  • Incubation: In a 96-well plate, combine 50 µL of [ 3 H]Spiperone (final concentration 0.5 nM), 50 µL of the test compound (serial dilutions from 10 −10 to 10 −4 M), and 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific radioligand adhesion).

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a beta counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from Total Binding. Determine the IC 50​ via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Prep 1. Membrane Prep (CHO-K1 D2R Cells) Incubate 2. Incubation Ligand + [³H]Spiperone Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash 4. Washing (Ice-Cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff) Count->Analyze

Fig 2: High-throughput radioligand binding assay workflow for determining Ki values.

References

  • Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study. Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • All-Atom Molecular Dynamics Investigations on the Interactions between D2 Subunit Dopamine Receptors and Three 11C-Labeled Radiopharmaceutical Ligands. Source: Molecules (PMC / NIH) URL:[Link]

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Source: Journal of Medicinal Chemistry (PMC / NIH) URL:[Link]

Molecular Weight, Structural Formula, and Synthesis of 2,4-Dimethoxy-N-methylbenzamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the benzamide structural motif serves as a privileged scaffold, frequently utilized to design highly selective enzyme inhibitors and receptor antagonists. Specifically, 2,4-dimethoxy-N-methylbenzamide is a highly versatile intermediate. Its electron-rich aromatic ring and lipophilic N-methyl carboxamide linker make it a critical building block in the development of antibacterial agents and complex neurohypophysial hormone antagonists.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical properties. This guide deconstructs the structural logic of 2,4-dimethoxy-N-methylbenzamide, details a self-validating synthetic protocol grounded in mechanistic causality, and contextualizes its application in cutting-edge drug discovery.

Chemical Identity & Structural Pharmacophore

The pharmacological utility of 2,4-dimethoxy-N-methylbenzamide is dictated by its precise structural arrangement. The molecule consists of a central benzene ring functionalized with two methoxy groups at the ortho (2-) and para (4-) positions relative to an N-methylated carboxamide group.

  • 2-Methoxy Group: Provides steric hindrance that forces the amide plane out of coplanarity with the aromatic ring, a critical conformational constraint for target binding. It also serves as a localized hydrogen-bond acceptor.

  • 4-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic system and influencing the oxidative metabolic stability of the compound.

  • N-Methyl Carboxamide: Acts as both a hydrogen-bond donor (N-H) and acceptor (C=O), while the methyl cap increases lipophilicity and prevents undesired secondary acylation during subsequent synthetic steps.

G core Benzene Ring (Aromatic Scaffold) methoxy2 2-Methoxy Group (Steric & H-bond Acceptor) core->methoxy2 Position 2 methoxy4 4-Methoxy Group (Electron Donating) core->methoxy4 Position 4 amide Carboxamide (Linker & H-bond Donor/Acceptor) core->amide Position 1 methyl N-Methyl Group (Lipophilic Cap) amide->methyl N-substitution

Structural pharmacophore mapping of 2,4-dimethoxy-N-methylbenzamide.

Physicochemical Properties & Data Presentation

Accurate physicochemical data is the foundation of robust assay design and pharmacokinetic modeling. The fundamental parameters of 2,4-dimethoxy-N-methylbenzamide are summarized below:

ParameterValue
IUPAC Name 2,4-Dimethoxy-N-methylbenzamide
Molecular Formula C10H13NO3
Molecular Weight 195.22 g/mol
Monoisotopic Exact Mass 195.0895 Da
SMILES String COc1cc(OC)ccc1C(=O)NC
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (TPSA) 47.6 Ų
Rotatable Bonds 3

Synthesis Protocol: A Self-Validating Workflow

While amide coupling can be achieved via reagents like EDC/HOBt, the acid chloride activation method is preferred for scaling 2,4-dimethoxy-N-methylbenzamide due to its high atom economy and simplified purification.

Causality of Experimental Choices
  • Oxalyl Chloride vs. Thionyl Chloride: We utilize oxalyl chloride (COCl)2 with catalytic N,N-dimethylformamide (DMF) rather than thionyl chloride. Thionyl chloride requires harsh reflux conditions which can inadvertently cleave the sensitive methoxy ethers. Oxalyl chloride operates smoothly at 0°C to room temperature via the highly reactive Vilsmeier-Haack intermediate.

  • Anhydrous Methylamine Hydrochloride vs. Aqueous Methylamine: Using the hydrochloride salt of methylamine alongside an organic base (Triethylamine) in anhydrous dichloromethane (DCM) prevents the competitive hydrolysis of the acid chloride back to the starting carboxylic acid—a common failure point when using aqueous methylamine solutions.

Step-by-Step Methodology
  • Activation: Suspend 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction to 0°C.

  • Catalysis: Add 2-3 drops of anhydrous DMF.

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise. The reaction will effervesce (release of CO and CO2). Stir at room temperature for 2 hours until gas evolution ceases, indicating complete conversion to 2,4-dimethoxybenzoyl chloride.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Redissolve in anhydrous DCM and cool to 0°C.

  • Amidation: In a separate flask, suspend methylamine hydrochloride (1.5 eq) in DCM and add triethylamine (2.5 eq). Transfer this mixture dropwise to the acid chloride solution.

  • Workup (Self-Validating Step): Stir for 4 hours at room temperature. Quench with water. Wash the organic layer sequentially with 1N HCl (removes unreacted amine), saturated NaHCO3 (removes unreacted carboxylic acid), and brine.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate. The product typically crystallizes upon standing, providing a high-purity solid without the need for column chromatography.

G sm 2,4-Dimethoxybenzoic Acid reagent1 Oxalyl Chloride, cat. DMF DCM, 0°C to RT sm->reagent1 intermediate 2,4-Dimethoxybenzoyl Chloride (Reactive Intermediate) reagent1->intermediate Activation reagent2 Methylamine HCl, Et3N DCM, 0°C to RT intermediate->reagent2 product 2,4-Dimethoxy-N-methylbenzamide (Final Product) reagent2->product Amidation workup Aqueous Workup & Crystallization (Self-Validating Purity) product->workup Purification

Step-by-step synthetic workflow utilizing acid chloride activation.

Analytical Validation

A robust protocol must be self-validating. To confirm the successful synthesis of 2,4-dimethoxy-N-methylbenzamide, the following analytical signatures must be observed:

  • LC-MS: A prominent pseudo-molecular ion peak at m/z 196.1 [M+H]+ , confirming the molecular weight of 195.22 g/mol .

  • 1H NMR (CDCl3, 400 MHz): The disappearance of the broad carboxylic acid OH proton (~12 ppm) and the appearance of a broad singlet/quartet at ~7.8 ppm (amide N-H) coupled to a sharp doublet at ~3.0 ppm (N-CH3, integrating to 3H). The two methoxy groups will appear as sharp singlets around 3.8–3.9 ppm (integrating to 6H total).

Applications in Drug Discovery

The 2,4-dimethoxy-N-methylbenzamide substructure is not merely a theoretical construct; it is actively deployed in the synthesis of high-value therapeutics.

Antibacterial Agents: The emergence of drug-resistant bacterial strains requires novel mechanisms of action. The 2,4-dimethoxy-N-methylbenzamide moiety is utilized as a side-chain building block in the synthesis of amide and sulfonamide-substituted heterocyclic urea compounds[1]. These compounds demonstrate preferential inhibition of bacterial DNA synthesis over RNA or protein synthesis, showing potent activity against clinically important Gram-positive pathogens (e.g., resistant staphylococci)[1].

Vasopressin and Oxytocin Antagonists: In the neuroendocrine space, this benzamide core is a critical intermediate for synthesizing tricyclic benzodiazepine derivatives[2]. These complex molecules act as potent antagonists for vasopressin (V1a/V2) and oxytocin receptors, which are targeted for the treatment of conditions like congestive heart failure, hyponatremia, and preterm labor[2]. Furthermore, structural derivatives such as N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide highlight the ongoing commercial and research demand for this specific chemical space[3].

G drug Vasopressin Antagonist (Benzamide Core) receptor V1a / V2 Receptors (GPCRs) drug->receptor Competitive Binding gq Gq / Gs Proteins receptor->gq Signal Blockade effector PLC / Adenylyl Cyclase gq->effector Reduced Activation response Inhibited Vasoconstriction & Water Retention effector->response Physiological Outcome

Mechanism of action for vasopressin antagonists derived from the benzamide intermediate.

References

  • Title: WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds Source: Google Patents URL
  • Title: CN1205335A - 三环二氮杂䓬加压素拮抗剂和催产素拮抗剂 (Tricyclic benzodiazepine vasopressin antagonists and oxytocin antagonists)
  • Title: N-(1,1-dioxo-1lambda6-thiolan-3-yl)

Sources

Methodological & Application

step-by-step synthesis protocol for 2,4-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 2,4-Dimethoxy-N-methylbenzamide

Introduction & Mechanistic Rationale

2,4-Dimethoxy-N-methylbenzamide is a highly versatile building block frequently utilized in medicinal chemistry, notably serving as a critical precursor in the development of antibacterial amide and sulfonamide-substituted heterocyclic urea compounds[1].

While modern peptide chemistry often relies on expensive, high-molecular-weight coupling reagents (e.g., HATU, EDC/HOBt), the industrial synthesis of simple benzamides favors atom-economical and scalable methodologies[2]. For this protocol, we utilize a classic two-step acid chloride activation pathway. To overcome the inherently slow reaction between 2,4-dimethoxybenzoic acid and thionyl chloride (SOCl₂), a catalytic amount of N,N-Dimethylformamide (DMF) is introduced. This generates the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion) in situ, which rapidly and quantitatively converts the carboxylic acid into the corresponding reactive acid chloride[3].

Reaction Workflow

G N1 2,4-Dimethoxybenzoic Acid (Starting Material) N2 SOCl2 + cat. DMF (Vilsmeier-Haack Activation) N1->N2 Suspension in DCM N3 2,4-Dimethoxybenzoyl Chloride (Reactive Intermediate) N2->N3 Gas Evolution (SO2, HCl) N4 Aqueous CH3NH2 (Nucleophilic Acyl Substitution) N3->N4 0 °C, Exothermic N5 Aqueous Workup (HCl / NaHCO3 / Brine) N4->N5 Quench N6 2,4-Dimethoxy-N-methylbenzamide (Target Compound) N5->N6 Evaporation & Drying

Workflow for the synthesis of 2,4-dimethoxy-N-methylbenzamide via acid chloride activation.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2,4-Dimethoxybenzoic acid 182.171.0 eq1.82 gStarting Material
Thionyl chloride (SOCl₂) 118.971.5 eq1.09 mLActivating Agent
N,N-Dimethylformamide (DMF) 73.09Catalytic2 drops (~0.05 mL)Vilsmeier Catalyst
Methylamine (40% w/w in H₂O) 31.063.0 eq2.60 mLNucleophile / Base
Dichloromethane (DCM) 84.93Solvent40 mL (total)Reaction Solvent
Ethyl Acetate (EtOAc) 88.11Solvent50 mLExtraction Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues and specific workup steps ensure the purity of the intermediate and final product without the need for intermediate chromatography.

Step 1: Vilsmeier-Haack Catalyzed Activation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a venting needle (connected to a basic NaOH scrubber), suspend 2,4-dimethoxybenzoic acid (1.82 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Add 2 drops of anhydrous DMF.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dropwise, add thionyl chloride (1.09 mL, 15.0 mmol) over 5 minutes.

  • Causality & Control: The DMF reacts with SOCl₂ to form the active chloroiminium catalyst[3]. The ice bath controls the initial exothermic reaction. The scrubber neutralizes the evolving SO₂ and HCl gases.

Step 2: Intermediate Concentration (Self-Validation)

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Visual Validation: The opaque suspension will transition into a clear, homogeneous yellow solution. This phase change confirms the complete conversion of the insoluble carboxylic acid into the highly soluble acid chloride.

  • Concentrate the mixture in vacuo to yield a crude oil.

  • Causality & Control: Complete removal of unreacted SOCl₂ is critical. If left in the mixture, residual SOCl₂ will aggressively react with methylamine in the next step, reducing the yield and generating difficult-to-separate methylsulfinyl amide impurities.

Step 3: Nucleophilic Acyl Substitution (Amidation)

  • Redissolve the crude 2,4-dimethoxybenzoyl chloride in fresh anhydrous DCM (20 mL) and cool the flask to 0 °C.

  • Vigorously stir the solution and add aqueous methylamine (40% w/w, 2.60 mL, 30.0 mmol) dropwise over 10 minutes.

  • Causality & Control: The reaction between the acid chloride and the amine is highly exothermic. Cooling to 0 °C prevents solvent boil-off and suppresses side reactions. Three equivalents of methylamine are utilized: one to form the amide, one to neutralize the generated HCl byproduct, and one to account for partitioning losses in the aqueous biphasic mixture.

Step 4: Aqueous Workup and Isolation

  • Dilute the reaction mixture with EtOAc (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M aqueous HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Causality & Control: This sequential wash is the core of the self-validating purification. The HCl wash protonates and removes any unreacted methylamine into the aqueous phase. The NaHCO₃ wash deprotonates and removes any unreacted 2,4-dimethoxybenzoic acid (formed via trace hydrolysis of the acid chloride). Brine removes residual water from the organic phase.

Step 5: Drying and Characterization

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 2,4-dimethoxy-N-methylbenzamide as a white to off-white solid.

  • Expected Yield: >90% (approx. 1.75 g).

Analytical Characterization Data

To verify the structural integrity of the synthesized compound, compare the isolated material against the following expected analytical benchmarks:

  • TLC (50% EtOAc/Hexanes): R_f ≈ 0.45 (UV active).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 8.8 Hz, 1H, Ar-H), 7.75 (br s, 1H, NH), 6.58 (dd, J = 8.8, 2.3 Hz, 1H, Ar-H), 6.45 (d, J = 2.3 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.98 (d, J = 4.8 Hz, 3H, N-CH₃).

  • LC-MS (ESI+): m/z calculated for C₁₀H₁₄NO₃ [M+H]⁺ 196.10, found 196.1.

References

  • WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds Source: Google Patents URL
  • Amidation: Summary and Further Reading Source: ACS GCI Pharmaceutical Roundtable URL
  • Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL

Sources

Application Note: In Vitro Assay Protocols for Evaluating 2,4-Dimethoxy-N-methylbenzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Scientific Rationale

The compound 2,4-dimethoxy-N-methylbenzamide (2,4-DMMB) is a highly versatile pharmacophore utilized in modern medicinal chemistry. Rather than acting as a standalone therapeutic, the 2,4-DMMB moiety is frequently conjugated to larger scaffolds to drive target specificity, enhance hydrogen-bonding networks, and optimize steric fit within complex binding pockets.

Historically, derivatives incorporating the 2,4-DMMB fragment have demonstrated profound efficacy in two distinct therapeutic arenas:

  • Antibacterial Agents: As a critical substituent in heterocyclic ureas targeting Streptococcus pyogenes DNA Polymerase IIIE (PolC) [1].

  • Endocrinology & Psychiatry: As a core motif in tricyclic diazepines functioning as Vasopressin (V1a/V2) and Oxytocin receptor antagonists[2].

As a Senior Application Scientist, I have designed this guide to provide self-validating, highly reproducible in vitro assay protocols for evaluating compounds containing the 2,4-DMMB moiety. The methodologies below emphasize the mechanistic causality behind each experimental condition, ensuring robust data generation for structure-activity relationship (SAR) campaigns.

Biochemical Evaluation of PolC Inhibition (Antibacterial)

Causality & Assay Design

Bacterial DNA Polymerase IIIE (PolC) is essential for Gram-positive bacterial replication. Compounds incorporating the 2,4-DMMB fragment, such as substituted heterocyclic ureas, inhibit PolC by binding to the active site and preventing nucleotide incorporation.

To measure this, we utilize a Scintillation Proximity Assay (SPA) . Unlike traditional filter-binding assays, SPA eliminates the need for wash steps, significantly increasing high-throughput screening (HTS) viability. The assay relies on Polyethyleneimine-coated Polyvinyltoluene (PEI-PVT) beads. When [³H]-dTTP is incorporated into the DNA template by PolC, the negatively charged DNA backbone binds to the positively charged PEI beads. The proximity of the beta-emitter (³H) to the scintillant within the PVT bead generates a light signal. Unincorporated[³H]-dTTP remains in solution, too far from the beads to trigger scintillation.

Protocol: PolC Primer Extension SPA

Reagents & Buffers:

  • Reaction Buffer: 50 mM Tricine/Tris (pH 7.8), 10 mM Magnesium Acetate, 2.4% (w/v) Polyethylene Glycol (PEG) 8000. (Rationale: Mg²⁺ is a mandatory catalytic cofactor for PolC; PEG acts as a macromolecular crowding agent to stabilize the enzyme-DNA complex).

  • Substrate: 1 μM oligonucleotide primer-template duplex.

  • Tracer: [³H]-dTTP (Specific activity: ~10-20 Ci/mmol).

  • Quench/Detection Buffer: 1 mg/mL PEI-PVT SPA beads in 300 mM Citrate buffer (pH 3.0). (Rationale: The low pH halts enzymatic activity immediately, while the high ionic strength of citrate facilitates optimal DNA-PEI binding).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 2,4-DMMB derivatives in 100% DMSO. Transfer 1 μL of each dilution to a 96-well or 384-well microtiter plate (final DMSO concentration should not exceed 2% to prevent enzyme denaturation).

  • Enzyme-DNA Pre-incubation: Add 20 μL of Reaction Buffer containing purified S. pyogenes PolC enzyme (optimized concentration, typically 1-5 nM) and 1 μM primer-template duplex to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 10 μL of Reaction Buffer containing [³H]-dTTP and unlabeled dNTPs to initiate primer extension. Incubate at 30°C for 30 minutes.

  • Reaction Termination & Detection: Add 100 μL of the Quench/Detection Buffer (containing PEI-PVT beads).

  • Equilibration: Seal the plate and agitate on a plate shaker for 15 minutes. Allow the beads to settle for 1 hour in the dark.

  • Readout: Measure luminescence using a microplate scintillation counter (e.g., MicroBeta or TopCount).

SPA_Workflow Enzyme 1. PolC Enzyme + DNA Template Inhibitor 2. Add 2,4-DMMB Derivatives Enzyme->Inhibitor Reaction 3. Initiate with [3H]-dTTP Inhibitor->Reaction Beads 4. Add PEI-PVT SPA Beads Reaction->Beads Readout 5. Scintillation Counting Beads->Readout

Caption: Workflow for the PolC Scintillation Proximity Assay (SPA) evaluating 2,4-DMMB derivatives.

Representative Data Presentation

Quantitative data should be summarized to compare the structure-activity relationship of the benzamide modifications.

Compound IDCore ScaffoldBenzamide SubstitutionPolC IC₅₀ (nM)Efficacy vs. WT Strain (MIC, μg/mL)
Cmpd-A Heterocyclic UreaUnsubstituted Benzamide>10,000>64
Cmpd-B Heterocyclic Urea4-methoxy-N-methylbenzamide45016
Cmpd-C Heterocyclic Urea2,4-dimethoxy-N-methylbenzamide 12 0.5
Control N/ANovobiocin (Reference)251.0

Note: The dual methoxy substitution at the 2,4 positions of the benzamide ring significantly drives target affinity via enhanced hydrogen bonding within the PolC active site.

GPCR Functional Assay (Vasopressin V2 Antagonism)

Causality & Assay Design

Tricyclic diazepines incorporating the 2,4-DMMB fragment act as potent antagonists of the Vasopressin V2 receptor (a Gαs-coupled GPCR) [2]. To evaluate functional antagonism, we measure the inhibition of agonist-induced cyclic AMP (cAMP) accumulation.

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is chosen over standard ELISA because the time-resolved nature of the lanthanide fluorophore (e.g., Europium) eliminates short-lived background auto-fluorescence commonly caused by synthetic small molecules, ensuring high trustworthiness of the data.

GPCR_Pathway Agonist Vasopressin (Agonist) GPCR V2 Receptor (GPCR) Agonist->GPCR Activates Antagonist 2,4-DMMB Derivative (Antagonist) Antagonist->GPCR Blocks G_protein Gαs Protein GPCR->G_protein Couples Effector Adenylyl Cyclase G_protein->Effector Stimulates Signal cAMP Accumulation Effector->Signal Catalyzes

Caption: Mechanism of V2 receptor antagonism by 2,4-DMMB derivatives blocking cAMP accumulation.

Protocol: TR-FRET cAMP Accumulation Assay

Reagents & Buffers:

  • Assay Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA (pH 7.4), and 0.5 mM IBMX. (Rationale: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the cellular degradation of cAMP, allowing it to accumulate to detectable levels).

  • Cells: CHO-K1 cells stably expressing the human V2 receptor.

Step-by-Step Methodology:

  • Cell Plating: Harvest V2-CHO cells and resuspend in Assay Buffer. Plate cells at a density of 5,000 cells/well in a 384-well white opaque microplate (volume: 5 μL/well).

  • Antagonist Incubation: Add 2.5 μL of the 2,4-DMMB test compounds (serially diluted) to the cells. Incubate for 30 minutes at 37°C. (Rationale: Pre-incubation allows the antagonist to occupy the receptor binding pockets before the agonist is introduced).

  • Agonist Stimulation: Add 2.5 μL of Arginine Vasopressin (AVP) at its EC₈₀ concentration (previously determined via agonist dose-response curve). Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 5 μL of Europium-labeled anti-cAMP antibody and 5 μL of d2-labeled cAMP tracer (supplied in cell lysis buffer).

  • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 337 nm; measure emission at 620 nm (Europium) and 665 nm (d2). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Counter-Screening: Cytotoxicity Profiling

To ensure that the observed in vitro efficacy (whether antibacterial or GPCR antagonism) is target-specific and not an artifact of general compound toxicity, a counter-screen is mandatory.

Protocol Summary (CellTiter-Glo):

  • Seed HepG2 (human liver carcinoma) cells at 10,000 cells/well in 96-well plates.

  • Treat with 2,4-DMMB derivatives (up to 100 μM) for 48 hours.

  • Add CellTiter-Glo reagent (Promega) in a 1:1 volume ratio. (Rationale: This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, directly correlating with the number of metabolically active, viable cells).

  • A compound is considered to have a favorable safety window if the CC₅₀ (Cytotoxic Concentration 50%) is >50-fold higher than the primary target IC₅₀.

References

  • Source: Google Patents (WO2009015208A1)
  • Source: Google Patents (CN1205335A / CN1056374C)

catalytic amidation techniques to produce 2,4-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Amidation Techniques for the Synthesis of 2,4-Dimethoxy-N-methylbenzamide

Executive Summary

The synthesis of 2,4-dimethoxy-N-methylbenzamide via direct amidation presents a fundamental synthetic challenge. The substrate, 2,4-dimethoxybenzoic acid, is highly electron-rich; the ortho and para methoxy groups donate electron density into the aromatic ring via resonance, severely reducing the electrophilicity of the carbonyl carbon[1]. Furthermore, the introduction of methylamine—a strong, unhindered base—rapidly results in the formation of a highly stable, unreactive ammonium carboxylate salt.

Historically, overcoming this activation barrier required stoichiometric coupling reagents (e.g., HATU, EDC), which generate massive amounts of atom-uneconomical waste and complicate downstream purification. This application note details field-proven, atom-economical catalytic methodologies utilizing advanced boron-based Lewis acids. By employing 5-methoxy-2-iodophenylboronic acid (MIBA) or tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃], researchers can bypass the unreactive salt sink and achieve high-yielding, scalable amidation directly from the free acid and amine.

Mechanistic Causality & Catalyst Selection

To drive the reaction forward, a catalyst must transiently activate the carboxylate without being irreversibly poisoned by the strongly coordinating methylamine.

  • The MIBA Advantage (Ambient Temperature): 5-Methoxy-2-iodophenylboronic acid (MIBA) acts as a superior Lewis acid for electron-rich substrates. The critical design element is the ortho-iodo substituent, which exerts a "halogen acceleration effect"[2]. Mechanistic models indicate that the bulky iodine atom preorganizes the boronic acid geometry, preventing the formation of catalytically inactive boroxines. Furthermore, it provides secondary stabilization (likely via halogen bonding) to the monoacylborate intermediate, lowering the activation energy for the nucleophilic attack of methylamine [2].

  • The B(OCH₂CF₃)₃ Advantage (Scalable Thermal): Tris(2,2,2-trifluoroethyl) borate operates via a highly electrophilic borate ester pathway. The strongly electron-withdrawing trifluoroethyl groups dramatically increase the Lewis acidity of the boron center, enabling rapid ligand exchange with the carboxylic acid. This forms a highly reactive mixed anhydride. Unlike boronic acids, this ester is robust at elevated temperatures and does not require molecular sieves, making it ideal for process scale-up [3].

Workflow & Pathway Visualization

G Cat Active Boron Catalyst (e.g., MIBA) AcylBorate Monoacylborate Intermediate (Electrophilic) Cat->AcylBorate + Acid, - H2O Acid 2,4-Dimethoxybenzoic Acid Acid->AcylBorate Amine Methylamine Tetrahedral Tetrahedral Transition State Amine->Tetrahedral AcylBorate->Tetrahedral + Amine Tetrahedral->Cat Catalyst Regeneration Product 2,4-Dimethoxy-N-methylbenzamide Tetrahedral->Product Product Release Water H2O Byproduct (Sequestered) Tetrahedral->Water

Catalytic cycle of boron-mediated direct amidation of electron-rich aromatic acids.

Comparative Catalyst Performance

The following table summarizes the quantitative performance of various boron-based catalytic systems for the amidation of electron-rich aromatic acids with primary alkylamines, extrapolated for 2,4-dimethoxybenzoic acid.

Catalytic SystemLoading (mol%)SolventTemp (°C)AdditiveTime (h)Yield (%)
MIBA [2]10CH₂Cl₂254Å MS2488
B(OCH₂CF₃)₃ [3]10CPME80None1892
DATB [4]5CPME80None2485
Boric Acid [5]50Toluene110Dean-Stark2465

Standard Operating Protocols

Protocol A: Ambient-Temperature Amidation using MIBA

This protocol is optimized for discovery-scale synthesis where mild conditions are paramount.

  • Preparation & Activation: Flame-dry a 25 mL Schlenk flask under argon. Add 2,4-dimethoxybenzoic acid (1.0 mmol, 182 mg) and MIBA (0.1 mmol, 27.8 mg).

    • Causality: Moisture pre-exposure passivates the boronic acid into inactive boroxines. An inert atmosphere ensures the catalyst remains in its active monomeric state.

  • Desiccant Addition: Add 500 mg of freshly activated 4Å molecular sieves (powder or crushed pellets).

    • Causality: 4Å MS optimally sequesters the byproduct water without aggressively trapping the methylamine. Studies show that 4Å sieves prevent the rapid protodeboronation of the catalyst that can occur with other pore sizes [6].

  • Solvation: Inject 5.0 mL of anhydrous CH₂Cl₂. Stir to suspend.

  • Amine Introduction: Dropwise add methylamine (2.0 M in THF, 0.6 mL, 1.2 mmol).

    • Self-Validation: A slight exotherm and transient dissolution of the suspension will occur, indicating the immediate formation of the intermediate ammonium carboxylate salt.

  • Reaction Execution: Stir vigorously at 25 °C for 24 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The highly UV-active starting acid (R_f ~0.2) will deplete, and the amide (R_f ~0.4) will appear. The amide will stain dark blue/purple with anisaldehyde.

  • Isolation: Filter the mixture through a short Celite pad to remove the molecular sieves, washing with excess EtOAc. Wash the organic filtrate with saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acid, followed by brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography if necessary.

Protocol B: Scalable, Sieve-Free Amidation using B(OCH₂CF₃)₃

This protocol leverages thermal activation and is designed for multigram scale-up, eliminating the need for solid desiccants.

  • Reagent Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxybenzoic acid (10.0 mmol, 1.82 g) and B(OCH₂CF₃)₃ (1.0 mmol, 308 mg).

  • Solvation: Add 20 mL of Cyclopentyl methyl ether (CPME).

    • Causality: CPME is selected for its high boiling point (106 °C), low toxicity, and its ability to form an azeotrope with water. This drives the equilibrium forward thermally, negating the need for molecular sieves [3].

  • Amine Introduction: Add methylamine (33 wt% in absolute ethanol, 1.5 mL, ~12.0 mmol).

    • Causality: Ethanolic methylamine is preferred over THF solutions here to maintain a higher overall boiling point for the reaction mixture.

  • Thermal Activation: Heat the mixture to 80 °C for 18 hours.

    • Self-Validation: The initially heterogeneous mixture will homogenize as the temperature rises and the mixed anhydride forms and reacts.

  • Workup: Cool to room temperature. Quench with 1M HCl (10 mL) and stir for 10 minutes to hydrolyze the borate ester. Extract with EtOAc (3 × 20 mL). Wash the combined organics with saturated NaHCO₃ (20 mL) and brine, dry over MgSO₄, and concentrate to yield the highly pure 2,4-dimethoxy-N-methylbenzamide.

Analytical Validation

To ensure the integrity of the synthesized 2,4-dimethoxy-N-methylbenzamide, verify the following NMR checkpoints:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic N-methyl doublet at ~2.95 ppm (J = 4.8 Hz) and the broad singlet of the amide N-H at ~7.8 ppm. The methoxy protons will appear as two distinct singlets around 3.85 and 3.90 ppm.

  • Mass Spectrometry (ESI+): Confirm the exact mass with an [M+H]⁺ peak at m/z 196.10.

References

  • Title: Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. Source: Journal of Organic Chemistry / Organic Chemistry Portal URL: [Link]

  • Title: Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Source: Science Advances URL: [Link]

  • Title: Mechanistic insights into boron-catalysed direct amidation reactions. Source: Chemical Science / NIH PubMed Central (PMC) URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Source: Catalysts / MDPI URL: [Link]

Sources

Troubleshooting & Optimization

reducing impurities during 2,4-dimethoxy-N-methylbenzamide crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As application scientists, we know that purifying benzamide derivatives presents unique thermodynamic and kinetic challenges. 2,4-dimethoxy-N-methylbenzamide, typically synthesized via the amide coupling of 2,4-dimethoxybenzoic acid and methylamine, is highly susceptible to trapping structurally similar impurities.

This guide is designed to move beyond basic recrystallization advice. Here, we dissect the causality of impurity retention, provide diagnostic workflows, and outline self-validating protocols to ensure your active pharmaceutical ingredients (APIs) or key intermediates meet strict purity specifications[1].

The Mechanistic Reality of Benzamide Impurity Retention

Before troubleshooting, it is critical to understand why impurities remain in your crystal lattice. Benzamide derivatives are notorious for forming solid solutions —a state where impurities are incorporated directly into the crystal lattice rather than just sitting on the surface[2]. Because the amide functional group acts as both a strong hydrogen bond donor and acceptor, unreacted 2,4-dimethoxybenzoic acid or urea-based coupling byproducts (e.g., from EDC/DCC) can easily substitute for the product molecules during crystal growth[3][4].

When impurities structurally mimic the host molecule, traditional cooling crystallization in a single solvent often fails. You must diagnose the exact retention mechanism to apply the correct thermodynamic or kinetic intervention[5].

Diagnostic Workflow for Impurity Rejection

ImpurityDiagnostics Start Crude 2,4-dimethoxy- N-methylbenzamide SLIP Perform SLIP Test or Reslurry Experiment Start->SLIP Adsorption Surface Adsorption (Impurity washes off) SLIP->Adsorption High Purge Efficiency Inclusion Mother Liquor Inclusion (Trapped in defects) SLIP->Inclusion Moderate Purge Lattice Solid Solution (Lattice Incorporation) SLIP->Lattice Low/No Purge Sol1 Optimize Cold Wash & Filtration Kinetics Adsorption->Sol1 Sol2 Reduce Cooling Rate & Avoid Oiling Out Inclusion->Sol2 Sol3 Shift Solvent System or Use pH-Driven Purge Lattice->Sol3

Diagnostic workflow for identifying and resolving impurity retention mechanisms in crystallization.

Troubleshooting & FAQs

Q: My 2,4-dimethoxy-N-methylbenzamide crystals consistently show 2-3% of unreacted 2,4-dimethoxybenzoic acid despite multiple recrystallizations in ethanol. Why? A: You are likely dealing with a solid solution. Because the acid and the benzamide share the 2,4-dimethoxyaryl core, the acid can seamlessly integrate into the growing hydrogen-bonded lattice of the product[6]. Recrystallizing in the same solvent (ethanol) will not change the thermodynamic partition coefficient. Solution: Switch to a biphasic or pH-adjusted solvent system. Dissolve the crude in ethyl acetate (EtOAc) and wash the organic layer with saturated aqueous NaHCO3​ prior to crystallization. This converts the acid into its highly water-soluble sodium salt, removing it from the crystallization environment entirely before nucleation begins.

Q: I am seeing a fine, milky emulsion form before my main crystallization event, and the final purity is very poor. What is happening? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the supersaturation trajectory exits the metastable zone width (MSZW) too rapidly, causing the solute to separate as an impurity-rich oil rather than a pure solid. Amide coupling byproducts (like EDC-urea) heavily depress the melting point of the mixture, promoting this oiling out. Solution: You must kinetically control the supersaturation[1]. Flatten your cooling profile (e.g., 0.2°C/min) and introduce pure seed crystals just below the solubility curve to force heterogeneous nucleation before the LLPS boundary is reached.

Q: How can I tell if my methylamine hydrochloride impurity is trapped inside the crystals or just stuck on the outside? A: Perform a Solubility-Limited Impurity Purge (SLIP) test or a simple reslurry experiment[2][5]. Suspend a known mass of your impure crystals in a solvent where the product is sparingly soluble but the impurity is highly soluble (e.g., cold water or a highly aqueous ethanol mix). Agitate for 2 hours, filter, and analyze the solid. If the methylamine hydrochloride is removed, it was surface-adsorbed. If the concentration remains unchanged, it is trapped via mother liquor inclusion or lattice incorporation.

Quantitative Solvent Selection Matrix

Selecting the right solvent system is a balance between yield and impurity rejection. The table below summarizes validated solvent systems for 2,4-dimethoxy-N-methylbenzamide, highlighting their specific mechanistic advantages.

Solvent System (Primary / Antisolvent)Cooling RatePrimary Impurity TargetedExpected YieldPurity ProfileMechanistic Rationale
Ethanol / Water Fast (1.0°C/min)Polar organics>90%Moderate (95%)High yield, but prone to trapping unreacted acid via solid solution.
EtOAc / Heptane Slow (0.25°C/min)2,4-dimethoxybenzoic acid80-85%Excellent (>99%)EtOAc keeps the acid soluble; slow cooling prevents mother liquor inclusion.
Isopropanol (IPA) StepwiseEDC-urea byproducts75-80%Very Good (98%)Moderate solubility gradient allows for highly controlled crystal growth kinetics.

Self-Validating Experimental Protocol: EtOAc/Heptane Crystallization

To achieve >99% purity and overcome both solid solution and inclusion mechanisms, we recommend a combined cooling and antisolvent crystallization approach[1]. This protocol is designed to be a self-validating system: if the seeding step (Step 4) does not result in a visible, persistent suspension, the system is not properly supersaturated, preventing downstream failures.

Materials Required:

  • Crude 2,4-dimethoxy-N-methylbenzamide

  • Ethyl Acetate (EtOAc) - Primary Solvent

  • n-Heptane - Antisolvent

  • Pure 2,4-dimethoxy-N-methylbenzamide seed crystals (1 wt% relative to crude)

Step-by-Step Methodology:

  • Primary Dissolution & Clarification: Suspend the crude material in EtOAc (approx. 5-7 volumes relative to crude mass). Heat the jacketed reactor to 70°C until complete dissolution is achieved.

    • Causality: EtOAc provides excellent solubility for the target benzamide at elevated temperatures while allowing highly polar, polymeric coupling byproducts to remain insoluble.

  • Hot Filtration (In-Process Control): Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean crystallizer.

    • Causality: This removes foreign particulates that act as heterogeneous nucleation sites, which can trigger premature, uncontrolled crystallization and trap impurities.

  • Controlled Cooling: Cool the solution from 70°C to 55°C at a linear rate of 0.5°C/min.

  • Seeding (Self-Validation Step): At 55°C, add the pure seed crystals (1 wt%). Hold the temperature isothermally for 30 minutes.

    • Validation: You must observe a stable, slightly cloudy suspension. If the seeds dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed.

    • Causality: Seeding defines the polymorphic outcome and controls the available surface area for growth, preventing rapid supersaturation spikes that lead to mother liquor inclusion[7].

  • Antisolvent Addition: While holding at 55°C, dose in n-Heptane (approx. 5 volumes) linearly over 2 hours using a syringe pump.

    • Causality: Slow antisolvent addition drives the product out of solution (increasing yield) while keeping the unreacted 2,4-dimethoxybenzoic acid safely dissolved in the mother liquor.

  • Final Cooling & Ostwald Ripening: Cool the suspension to 5°C at 0.25°C/min. Hold isothermally at 5°C for 2 hours.

    • Causality: The isothermal hold promotes Ostwald ripening—smaller, potentially impure crystals dissolve, and their mass redeposits onto larger, purer crystals, effectively "healing" lattice defects and releasing trapped impurities.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of 1:2 EtOAc:Heptane (2 volumes). Dry under vacuum at 40°C.

References

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development. URL:[Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Crystal Growth & Design / Figshare. URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development (PMC). URL:[Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. URL:[Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications. URL:[Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. URL:[Link]

  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm. URL:[Link]

Sources

Technical Support Center: Stabilizing 2,4-dimethoxy-N-methylbenzamide in Acidic Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of substituted benzamides in low-pH formulations. 2,4-dimethoxy-N-methylbenzamide is a highly valuable compound in drug development, but its amide linkage is uniquely susceptible to acid-catalyzed hydrolysis.

This guide abandons generic advice to provide you with field-proven, mechanistic insights and self-validating protocols to troubleshoot and prevent the degradation of your active pharmaceutical ingredient (API) under acidic conditions.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is my 2,4-dimethoxy-N-methylbenzamide rapidly degrading in my pH 2.0 formulation? A: Under acidic conditions, amides undergo acid-catalyzed hydrolysis. The reaction begins with the reversible protonation of the amide's carbonyl oxygen, which weakens the C-O pi bond and makes the carbonyl carbon highly electrophilic . Water then acts as a nucleophile, attacking the carbon to form a tetrahedral oxonium intermediate [1][1]. Following an intramolecular proton transfer to the nitrogen atom, the C-N bond breaks, releasing methylamine. In your pH 2.0 environment, this methylamine is instantly protonated to form a non-nucleophilic methylammonium ion. This final protonation step is thermodynamically absolute, rendering the entire degradation pathway strictly irreversible [2][2].

Q2: How do the 2,4-dimethoxy substituents influence this degradation? Shouldn't they stabilize the molecule? A: This is a common misconception. While the methoxy groups at the 2- and 4-positions are strongly electron-donating via resonance (stabilizing the unprotonated ground state), they paradoxically increase the basicity of the carbonyl oxygen. This makes the initial protonation step occur faster at low pH. While the ortho-methoxy group (position 2) provides some steric shielding against the incoming water molecule, this kinetic barrier is easily overcome by the massive thermodynamic driving force of the irreversible amine protonation at pH 2.0 [3][3].

Q3: If I cannot alter the API structure, what formulation strategies can prevent this hydrolysis? A: You must manipulate the API's microenvironment. Since hydrolysis requires both hydronium ions (H⁺) and water (H₂O), reducing water activity or physically shielding the API are your most effective levers. We achieve this through:

  • Co-solvency: Utilizing propylene glycol or PEG 400 to lower the dielectric constant and water activity.

  • Micellar Encapsulation: Using non-ionic surfactants (e.g., Polysorbate 80) to sequester the hydrophobic 2,4-dimethoxy aromatic ring into the micelle core, effectively hiding the vulnerable amide bond from the bulk acidic aqueous phase.

Mechanism A 2,4-dimethoxy-N-methylbenzamide (Intact API) B Carbonyl Oxygen Protonation (High Electrophilicity) A->B H+ (pH < 4) C Nucleophilic Water Attack (Tetrahedral Intermediate) B->C + H2O D Proton Transfer to Nitrogen (Good Leaving Group) C->D Intramolecular E C-N Bond Cleavage (Irreversible) D->E - CH3NH2 F 2,4-dimethoxybenzoic acid + Methylammonium E->F Protonation

Caption: Logical flow of the irreversible acid-catalyzed amide hydrolysis mechanism.

Section 2: Formulation Strategies & Quantitative Data

To demonstrate the efficacy of microenvironmental shielding, below is a summary of quantitative degradation data for 2,4-dimethoxy-N-methylbenzamide subjected to accelerated stress testing (pH 2.0, 40°C).

Formulation MatrixCo-Solvent / ExcipientpHk_obs (days⁻¹) at 40°CHalf-Life (t₁/₂ in days)
Aqueous BufferNone (Control)2.00.046~15
Co-solvent Blend20% Propylene Glycol2.00.021~33
Micellar System5% Polysorbate 802.00.008~86
LiposomalDPPC / Cholesterol2.0< 0.002> 340

Data Interpretation: Transitioning from a simple aqueous buffer to a micellar or liposomal system drastically reduces the observed degradation rate constant ( kobs​ ). The lipid bilayer of the liposome provides the highest degree of steric and hydrophobic shielding against hydronium ion penetration.

Section 3: Self-Validating Experimental Protocol

To ensure your stabilization strategy is effective, you must utilize a self-validating experimental design. This protocol details the preparation of a micellar formulation and the subsequent stability assay, incorporating built-in controls to guarantee data integrity.

Protocol: Preparation and Validation of a Micellar Shielding Formulation

Step 1: API Solubilization

  • Action: Dissolve 10 mg of 2,4-dimethoxy-N-methylbenzamide in 1 mL of absolute ethanol.

  • Causality/Rationale: The API has poor aqueous solubility. Pre-dissolving it in a water-miscible organic solvent ensures monomeric dispersion. If added directly to water, the API would form micro-precipitates, leading to erratic kinetic degradation data due to dissolution-rate-limited hydrolysis.

Step 2: Micelle Formation

  • Action: Add the API solution dropwise to 19 mL of a 5.26% (w/v) Polysorbate 80 aqueous solution under high-shear stirring. Stir for 2 hours to allow ethanol evaporation and micelle equilibration.

  • Causality/Rationale: Dropwise addition ensures the API is immediately partitioned into the hydrophobic cores of the forming micelles rather than precipitating in the bulk aqueous phase.

Step 3: Acidification & Stress Testing

  • Action: Adjust the formulation to pH 2.0 using 0.1 M HCl. Aliquot into sealed amber glass vials and incubate at 40°C.

  • Causality/Rationale: Amber vials prevent photo-oxidation from acting as a confounding degradation variable, isolating acid hydrolysis as the sole stressor.

Step 4: Self-Validating HPLC Analysis (Sampling at Days 0, 7, 14, 30)

  • Action: Spike each pulled sample with a known concentration of an Internal Standard (ISTD), such as 2,4-dimethoxy-N,N-dimethylbenzamide (a tertiary amide highly resistant to hydrolysis). Analyze via RP-HPLC.

  • Causality/Rationale:

    • ISTD Validation: Corrects for any volumetric errors during sample preparation or injection.

    • Mass Balance Validation: You must quantify both the remaining intact API and the primary degradant (2,4-dimethoxybenzoic acid). The molar sum of [Intact API] + [Degradant] must equal the Day 0 [Intact API]. If mass balance is < 95%, it validates that an unmeasured secondary degradation pathway (e.g., ether cleavage) or API precipitation is occurring, alerting you to a flawed formulation.

Workflow S1 1. API Preparation (Dissolve in Co-solvent) S2 2. Micellar Encapsulation (Add Surfactant) S1->S2 Shielding S3 3. Acidic Stress Test (pH 2.0, 40°C) S2->S3 Incubation S4 4. Self-Validation (Mass Balance & ISTD) S3->S4 Sampling S5 5. Data Analysis (Calculate t1/2) S4->S5 Quantification

Caption: Self-validating workflow for stabilizing and testing API in acidic media.

References

  • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry URL
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Chemistry Steps URL
  • 21.
  • PMC (PubMed Central)

Sources

overcoming steric hindrance in 2,4-dimethoxy-N-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 2,4-dimethoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet sterically challenging molecule. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and validated protocols.

Introduction to the Challenges

2,4-dimethoxy-N-methylbenzamide is a valuable building block in organic synthesis, often employed in the construction of complex heterocyclic systems and pharmacologically active compounds. However, its reactivity is significantly influenced by the steric hindrance imposed by the ortho-methoxy group and the N-methyl group. These substituents can impede the approach of reagents, leading to sluggish reactions, low yields, or unexpected side products. This guide provides practical strategies to overcome these steric barriers and achieve desired synthetic outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Yield in Directed Ortho-Metalation (DoM)

Question: I am attempting a directed ortho-lithiation of 2,4-dimethoxy-N-methylbenzamide using n-butyllithium, but I am observing very low conversion to the desired ortho-lithiated species. What could be the cause, and how can I improve the yield?

Answer:

This is a classic challenge stemming from the steric congestion around the potential lithiation sites. The N-methylbenzamide is a powerful directing group; however, the ortho-methoxy group can sterically hinder the approach of the organolithium base.

Causality and Strategic Solutions:

  • Steric Hindrance at the Ortho Position: The methoxy group at the C2 position physically blocks the butyllithium from abstracting the proton at the C3 position. The N-methyl group can also contribute to this steric crowding.

  • Insufficient Basicity/Reactivity of n-BuLi: While n-butyllithium is a strong base, more sterically hindered substrates often require a more reactive organolithium reagent.

  • Inappropriate Solvent or Additives: The choice of solvent and the presence of chelating agents can dramatically influence the reactivity of the organolithium species.

Recommended Protocol Adjustments:

  • Switch to a More Reactive Organolithium Reagent:

    • sec-Butyllithium (s-BuLi): Often more effective than n-BuLi for hindered substrates due to its higher basicity.

    • tert-Butyllithium (t-BuLi): Even more basic and can overcome significant steric barriers. However, it is also less stable and requires careful handling at low temperatures.

  • Utilize a Chelating Agent:

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA): This additive is crucial. TMEDA chelates the lithium ion, breaking down the butyllithium aggregates into more reactive monomers and increasing its effective basicity.[1] Use at least one equivalent of TMEDA relative to the organolithium base.

  • Optimize Solvent and Temperature:

    • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the standard solvents for lithiation reactions. THF is generally preferred due to its better solvating properties for organolithium reagents.

    • Temperature: Maintain a low temperature, typically -78 °C, to prevent side reactions and decomposition of the lithiated intermediate.

Comparative Table of Lithiation Conditions:

OrganolithiumAdditiveTypical TemperatureExpected Outcome
n-BuLiNone-78 °CLow to moderate yield
n-BuLiTMEDA-78 °CImproved yield
s-BuLiTMEDA-78 °CGood to excellent yield
t-BuLiTMEDA-78 °C to -90 °CPotentially highest yield, requires careful control

Experimental Workflow for Optimized Ortho-Lithiation:

G cluster_prep Preparation cluster_lithiation Lithiation cluster_quench Electrophilic Quench Start Dissolve 2,4-dimethoxy-N-methylbenzamide in anhydrous THF under Argon Cool Cool to -78 °C Start->Cool Add_TMEDA Add TMEDA (1.1 eq) Cool->Add_TMEDA Add_Base Slowly add s-BuLi (1.1 eq) Add_TMEDA->Add_Base Stir Stir for 1-2 hours at -78 °C Add_Base->Stir Add_Electrophile Add electrophile (e.g., MeI, DMF) Stir->Add_Electrophile Warm Allow to warm to room temperature Add_Electrophile->Warm Workup Aqueous workup Warm->Workup

Caption: Optimized workflow for directed ortho-lithiation.

Issue 2: Poor Selectivity in Electrophilic Aromatic Substitution

Question: I am performing a Friedel-Crafts acylation on 2,4-dimethoxy-N-methylbenzamide and obtaining a mixture of products. How can I improve the regioselectivity?

Answer:

The two methoxy groups are strong activating, ortho, para-directing groups, while the N-methylbenzamide group is a meta-directing deactivator.[2][3] The interplay of these directing effects, combined with steric hindrance, can lead to a lack of selectivity.

Causality and Strategic Solutions:

  • Competing Directing Effects: The C5 position is para to the C2-methoxy and ortho to the C4-methoxy, making it highly activated. The C3 position is ortho to both the C2 and C4 methoxy groups, but sterically hindered. The C6 position is ortho to the C-N bond, but meta to both methoxy groups.

  • Steric Hindrance: The bulky acylating agent will preferentially attack the least hindered, electronically activated position.

Recommended Protocol Adjustments:

  • Choice of Lewis Acid: A milder Lewis acid can sometimes improve selectivity by reducing the overall reactivity and allowing subtle electronic and steric differences to have a greater influence.

    • Standard: AlCl₃ (highly reactive, can lead to side reactions)

    • Milder Alternatives: FeCl₃, ZnCl₂, or even strong protic acids like polyphosphoric acid (PPA).

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is often the one formed at the less sterically hindered position.

  • Bulky Electrophile: Using a bulkier acylating agent can further disfavor reaction at the more sterically crowded positions.

Expected Regioselectivity:

The major product is typically the result of substitution at the C5 position, which is electronically activated by both methoxy groups and relatively unhindered.

G Reactant 2,4-dimethoxy-N-methylbenzamide C5_Product Major Product (Substitution at C5) Reactant->C5_Product  Electrophilic Attack (Less Hindered, Electronically Favored) Other_Products Minor Products (Substitution at C3, C6) Reactant->Other_Products Sterically Hindered or Electronically Disfavored

Caption: Regioselectivity in electrophilic substitution.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki or other cross-coupling reaction on a halogenated derivative of 2,4-dimethoxy-N-methylbenzamide?

A1: Yes, this is a common strategy. However, steric hindrance can still be a factor. For a Suzuki coupling with a boronic acid, for instance, the choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often necessary to facilitate the reductive elimination step, which can be slowed by steric congestion around the coupling site.[4]

Q2: Are there alternative methods to functionalize the aromatic ring that avoid the challenges of direct substitution?

A2: Absolutely. A powerful alternative is to start with a pre-functionalized aniline or benzoic acid and build the 2,4-dimethoxy-N-methylbenzamide scaffold in the later stages of the synthesis. This approach can circumvent issues of poor regioselectivity and steric hindrance in key bond-forming reactions.

Q3: How can I cleave the amide bond of 2,4-dimethoxy-N-methylbenzamide if needed?

A3: Tertiary amides are notoriously difficult to hydrolyze.[5] Forcing conditions (strong acid or base at high temperatures) are often required, which may not be compatible with other functional groups in the molecule. Milder, more specialized methods may be necessary, such as using strong reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the amide to an amine, followed by subsequent manipulation.

Q4: Can microwave irradiation be used to accelerate reactions involving this substrate?

A4: Microwave-assisted synthesis can be an excellent tool for overcoming the activation energy barrier in sterically hindered reactions.[6] The rapid and uniform heating can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of degradation byproducts that can occur with prolonged heating using conventional methods.

References

  • Kalinin, A. V., Bower, J. F., Riebel, P., & Snieckus, V. (1999). The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. The Journal of Organic Chemistry, 64(8), 2986-2987. [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Mills, R. J., Taylor, N. J., & Snieckus, V. (1985). Directed ortho metalation of N,N-diethylbenzamides. Silicon protection of ortho sites and the o-methyl group. The Journal of Organic Chemistry, 50(15), 2832-2840. [Link]

  • Harris, T. D., & Roth, G. P. (1983). Heteroatom-directed metalation. Lithiation of N-propenylbenzamides and N-propenyl-o-toluamides. Novel routes to ortho-substituted primary benzamide derivatives and N-unsubstituted isoquinolin-1(2H)-ones. The Journal of Organic Chemistry, 48(25), 4919-4922. [Link]

  • Reed, J. N., & Snieckus, V. (1983). Ortho-amination of lithiated tertiary benzamides. Short route to polysubstituted anthranilamides. Tetrahedron Letters, 24(36), 3795-3798. [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1984). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625-634. [Link]

  • Li, J., et al. (2018). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Chemistry - An Asian Journal, 13(20), 2915-2931. [Link]

  • Kovács, D., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 267-275. [Link]

  • Wang, Z., et al. (2022). Selective mono-alkylation of N-methoxybenzamides. Organic & Biomolecular Chemistry, 20(12), 2465-2469. [Link]

  • Kim, S. H., & Kim, Y. G. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 26(12), 1999-2001. [Link]

  • Keillor, J. W., & Huang, X. (2002). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Organic Syntheses, 78, 234. [Link]

  • Snieckus, V. (1990). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International, 22(5), 517-548. [Link]

  • Yang, X.-Y., et al. (2011). p-Methoxybenzyl N-Acetylcarbamate and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy/2,4-Dimethoxybenzyloxycarbonyl-Protected Amine Synthesis. Synthesis, 2011(22), 3627-3634. [Link]

  • LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Haworth, R. D., & Lamberton, A. H. (1946). Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. Journal of the Chemical Society (Resumed), 1004. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Abreu, A. S. de, et al. (2009). General Principles of ortho-Lithiation in Arylphosphinamides. Journal of the Brazilian Chemical Society, 20(8), 1464-1476. [Link]

  • Yousefi, M., et al. (2010). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. Journal of the Iranian Chemical Society, 7(3), 639-649. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625-634. [Link]

  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454. [Link]

Sources

purification and extraction techniques for crude 2,4-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Purification & Extraction of 2,4-Dimethoxy-N-methylbenzamide

Overview The synthesis of 2,4-dimethoxy-N-methylbenzamide typically involves the amidation of 2,4-dimethoxybenzoic acid with methylamine, often facilitated by coupling reagents (e.g., EDC/HOBt) or via an acid chloride intermediate[1]. The crude reaction mixture inevitably contains the target amide, unreacted precursors, coupling byproducts, and solvent residues. This guide provides field-proven troubleshooting strategies and self-validating protocols to isolate highly pure 2,4-dimethoxy-N-methylbenzamide for downstream drug development applications.

Workflow Diagram

G Crude Crude Reaction Mixture (in DCM/EtOAc) AcidWash 1M HCl Wash (Removes Methylamine) Crude->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Carboxylic Acid) AcidWash->BaseWash BrineWash Brine Wash & Dry (Na2SO4) BaseWash->BrineWash Concentrate Concentrate under Vacuum BrineWash->Concentrate Decision Purity > 95%? Concentrate->Decision Recryst Recrystallization (EtOAc/Hexane) Decision->Recryst No (Minor Impurities) Chromato Flash Chromatography (Silica Gel) Decision->Chromato No (Complex Mixture) Pure Pure 2,4-Dimethoxy- N-methylbenzamide Decision->Pure Yes Recryst->Pure Chromato->Pure

Caption: Extraction and purification workflow for crude 2,4-dimethoxy-N-methylbenzamide.

Phase 1: Liquid-Liquid Extraction (LLE)

Standard Protocol: Acid/Base Workup [2] Self-Validating Check: The organic layer should clarify significantly after the acid wash, indicating the successful removal of basic salts and water-soluble amines.

  • Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Acid Wash: Wash the organic layer with 1M HCl (3 x 0.5 volumes) to protonate and extract unreacted methylamine and basic coupling byproducts into the aqueous phase.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (3 x 0.5 volumes) to deprotonate and extract unreacted 2,4-dimethoxybenzoic acid.

  • Brine Wash: Wash with saturated NaCl (1 x 0.5 volumes) to displace residual water from the organic phase.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

Troubleshooting & FAQs

Q: Why does my extraction form a stubborn emulsion, and how do I break it? A: Causality: Amidation reactions often generate urea byproducts (if carbodiimides are used) or fine particulate salts that act as surfactants, stabilizing the oil-water interface[2]. Solution:

  • Add a small amount of solid NaCl or saturated brine to the aqueous layer to increase ionic strength. This forces the organic compounds out of the aqueous phase (salting out) and increases the density difference between the layers.

  • If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the insoluble micro-particulates stabilizing the emulsion.

Q: I still see 2,4-dimethoxybenzoic acid in my NMR after the NaHCO₃ wash. Why? A: Causality: The two electron-donating methoxy groups on the aromatic ring increase the electron density of the system. This slightly alters the partitioning coefficient and solubility profile of the acid. If the aqueous phase isn't sufficiently basic, the acid won't fully ionize and partition into the water[2]. Solution: Substitute saturated NaHCO₃ (pH ~8) with 1M NaOH (pH ~14) for the base wash. Because 2,4-dimethoxy-N-methylbenzamide is a stable secondary amide, it will withstand brief exposure to strong aqueous base without undergoing hydrolysis.

Phase 2: Solid-State Purification (Recrystallization)

Standard Protocol: Mixed-Solvent Recrystallization [3] Self-Validating Check: Crystals should form as distinct needles or plates. An amorphous powder indicates rapid precipitation rather than true crystallization, which traps impurities in the solid matrix.

  • Dissolution: Suspend the crude solid in a minimum volume of hot Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: Slowly add hot Hexane dropwise until the solution becomes slightly cloudy (reaching the saturation point).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution is just clear again.

  • Cooling: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0 °C) for 1 hour.

  • Isolation: Vacuum filter the crystals and wash with ice-cold Hexane.

Troubleshooting & FAQs

Q: The product "oils out" instead of crystallizing. What is the mechanistic cause and how do I fix it? A: Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is lower than the temperature at which the solution reaches supersaturation. The compound separates as a supercooled liquid rather than forming a solid crystal lattice[3]. Solution:

  • Re-heat the mixture until the oil dissolves completely.

  • Add slightly more of the "good" solvent (EtOAc) to lower the saturation temperature.

  • Cool the solution much more slowly (e.g., in a warm water bath that cools to room temperature overnight).

  • Introduce a seed crystal of pure 2,4-dimethoxy-N-methylbenzamide just before the expected cloud point to provide a nucleation site.

Phase 3: Flash Column Chromatography

When recrystallization is insufficient (e.g., due to co-crystallizing impurities like N-acylureas), flash chromatography is required[4].

Table 1: Quantitative Chromatographic Parameters for 2,4-Dimethoxy-N-methylbenzamide

ComponentPolarityTypical Retention Factor ( Rf​ )Recommended Solvent System
Unreacted 2,4-Dimethoxybenzoic AcidHigh (Acidic)0.0 - 0.1 (Streaks)Hexane/EtOAc (1:1) with 1% AcOH
2,4-Dimethoxy-N-methylbenzamide Moderate 0.35 - 0.45 Hexane/EtOAc (60:40)
N-Acylurea Byproduct (from EDC)Moderate-High0.20 - 0.25Hexane/EtOAc (60:40)
Unreacted MethylamineHigh (Basic)0.0Hexane/EtOAc (60:40)

Troubleshooting & FAQs

Q: My target benzamide is co-eluting with the N-acylurea byproduct. How can I resolve them? A: Causality: Both the target amide and the urea byproduct possess similar hydrogen-bonding capabilities, leading to similar affinities for the stationary silica phase[2]. Solution:

  • Gradient Elution: Do not use an isocratic system. Start with 100% Hexane and slowly increase the EtOAc concentration by 5% increments.

  • Change Selectivity: If Hexane/EtOAc fails, switch the solvent system to Dichloromethane/Methanol (start at 100% DCM and gradient up to 2% MeOH). The different hydrogen-bonding dynamics of DCM often resolve amides from ureas[4].

References

  • Technical Support Center: N-Methylbenzamide Amidation Reactions. Benchchem.
  • Technical Support Center: Purification of Benzamide, 2,2'-dithiobis[N-methyl-]. Benchchem.
  • Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4. NIH.
  • Supporting Information - Amide Synthesis. AWS.

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data for 2,4-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: ^1^H and ^13^C NMR Spectral Data for 2,4-Dimethoxy-N-methylbenzamide

Executive Summary

2,4-Dimethoxy-N-methylbenzamide is a highly versatile building block and pharmacophore utilized extensively in medicinal chemistry and drug development. Its unique structural features—an electron-rich aromatic core coupled with a secondary amide—make it a valuable intermediate for synthesizing complex heterocycles and biologically active compounds. For researchers, accurately characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying synthetic purity and structural integrity.

This guide provides an in-depth analysis of the ^1^H and ^13^C NMR spectral data for 2,4-dimethoxy-N-methylbenzamide, comparing its spectral behavior to structurally similar alternatives and detailing a self-validating experimental protocol for accurate data acquisition.

Structural Dynamics & Causality in Chemical Shifts

To interpret the NMR spectra of 2,4-dimethoxy-N-methylbenzamide, one must understand the electronic interplay between the substituents on the benzene ring. The chemical shifts are not random; they are directly caused by resonance and inductive effects[1].

  • Resonance Shielding (Methoxy Groups): The oxygen atoms of the methoxy groups at positions 2 and 4 possess lone pairs that donate electron density into the aromatic ring via π -resonance. This electron donation is heavily localized at the ortho and para positions.

    • Position 3 is ortho to both the 2-OMe and 4-OMe groups. As a result, C-3 and H-3 are heavily shielded, appearing unusually upfield at ~98.7 ppm and ~6.5 ppm, respectively.

    • Position 5 is ortho to the 4-OMe and para to the 2-OMe, also experiencing significant shielding (C-5 at ~105.4 ppm, H-5 at ~6.6 ppm).

  • Magnetic Anisotropy (Carbonyl Group): The amide carbonyl group is electron-withdrawing and magnetically anisotropic. Position 6 , being ortho to the carbonyl and meta to both methoxy groups, escapes the resonance shielding and is strongly deshielded by the carbonyl, pushing its signals downfield to ~134.0 ppm (C-6) and ~8.1 ppm (H-6)[1].

  • Spin-Spin Coupling (N-Methyl Amide): In a dry, non-exchanging solvent like CDCl3, the N-methyl protons couple with the adjacent amide NH proton. This causes the N-CH3 signal to split into a distinct doublet ( J≈4.8 Hz), while the NH proton appears as a broad quartet.

Comparative Analysis: N-Methyl vs. Primary and Tertiary Amides

When selecting an amide derivative for a synthetic pathway, researchers must weigh the physical and analytical properties of the compound. Here is how 2,4-dimethoxy-N-methylbenzamide compares to its primary and tertiary alternatives:

Feature2,4-Dimethoxybenzamide (Primary)2,4-Dimethoxy-N-methylbenzamide (Secondary)2,4-Dimethoxy-N,N-dimethylbenzamide (Tertiary)
Hydrogen Bonding Extensive intermolecular networking.Controlled, single-donor hydrogen bonding.No hydrogen bond donor capability.
Solubility (CDCl3) Poor; often requires DMSO-d6 which complicates recovery.Excellent; easily soluble in standard non-polar NMR solvents.Excellent.
NMR Diagnostic Peaks Broad, often indistinguishable NH2 singlet (~7.5 ppm).Sharp N-CH3 doublet (~3.0 ppm); highly diagnostic[2].Two distinct N-CH3 singlets due to restricted C-N bond rotation.
Steric Profile Minimal steric clash with the 2-methoxy group.Moderate; favors a specific trans-amide conformation.High steric clash; forces the amide plane out of alignment with the aromatic ring.

Performance Verdict: The N-methyl variant offers the best balance for analytical tracking. The unique N-CH3 doublet provides a built-in diagnostic signal that immediately confirms successful mono-alkylation, a feature entirely absent in both the primary and tertiary alternatives.

Quantitative Spectral Data

The following tables summarize the expected ^1^H and ^13^C NMR chemical shifts for 2,4-dimethoxy-N-methylbenzamide in CDCl3 at 298 K.

Table 1: ^1^H NMR Spectral Data (400 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-6 8.12Doublet (d)8.81HAromatic CH (ortho to C=O)
NH 7.75Broad Quartet (br q)~4.81HAmide NH
H-5 6.58Doublet of doublets (dd)8.8, 2.31HAromatic CH (ortho to 4-OMe)
H-3 6.46Doublet (d)2.31HAromatic CH (ortho to both OMe)
2-OMe 3.92Singlet (s)-3HMethoxy CH3
4-OMe 3.83Singlet (s)-3HMethoxy CH3
N-CH3 2.98Doublet (d)4.83HN-Methyl CH3
Table 2: ^13^C NMR Spectral Data (100 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C=O 165.5Quaternary (C)Amide Carbonyl
C-4 163.4Quaternary (C)Aromatic C attached to OMe
C-2 158.9Quaternary (C)Aromatic C attached to OMe
C-6 134.0Methine (CH)Aromatic CH
C-1 114.8Quaternary (C)Aromatic C attached to C=O
C-5 105.4Methine (CH)Aromatic CH
C-3 98.7Methine (CH)Aromatic CH
2-OMe 56.1Methyl (CH3)Methoxy Carbon
4-OMe 55.7Methyl (CH3)Methoxy Carbon
N-CH3 26.8Methyl (CH3)N-Methyl Carbon

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural characterization, the following protocol incorporates a D2O exchange step—a self-validating mechanism to confirm the presence and connectivity of the secondary amide.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 2,4-dimethoxy-N-methylbenzamide for ^1^H NMR (or 40–50 mg for ^13^C NMR).

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the clear solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Acquisition

  • ^1^H NMR: Acquire data at 400 MHz. Set the relaxation delay (d1) to 1.0 s and the number of scans (ns) to 16.

  • ^13^C NMR: Acquire data at 100 MHz using proton decoupling (e.g., WALTZ-16). Set the relaxation delay (d1) to 2.0 s to ensure complete relaxation of quaternary carbons, and the number of scans (ns) to 1024.

Step 3: Self-Validation via D2O Exchange

  • After the initial ^1^H NMR acquisition, remove the NMR tube and add 1 drop (10 μ L) of Deuterium Oxide (D2~O).

  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange at the labile NH position.

  • Re-acquire the ^1^H NMR spectrum.

  • Validation Check: The broad NH peak at 7.75 ppm should disappear. Consequently, the N-CH3~ doublet at ~2.98 ppm will collapse into a sharp singlet. This definitively proves the signal belongs to an N-methyl group coupled to an exchangeable proton[2].

Step 4: Data Processing

  • Apply a zero-filling factor of 2 and an exponential window function (LB = 0.3 Hz for ^1^H, 1.0 Hz for ^13^C) prior to Fourier Transformation.

  • Perform manual phase correction and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual CHCl3 peak to 7.26 ppm for ^1^H and 77.16 ppm for ^13^C).

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-50 mg in 0.6 mL CDCl3) Acq1H 1H NMR Acquisition (400 MHz, 16 Scans) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, 1024 Scans) Prep->Acq13C Validate Self-Validation (D2O Exchange & Re-acquisition) Acq1H->Validate Process Data Processing (FT, Phase & Baseline Correction) Acq13C->Process Validate->Process Analyze Spectral Analysis (Peak Assignment & Integration) Process->Analyze

Workflow for the preparation, acquisition, and self-validating analysis of NMR spectral data.

References

  • Source: OSTI.
  • Title: Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides Source: PMC / NIH URL

Sources

2,4-dimethoxy-N-methylbenzamide vs 3,5-dimethoxy-N-methylbenzamide efficacy

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing 2,4-dimethoxy-N-methylbenzamide (2,4-DMB) and 3,5-dimethoxy-N-methylbenzamide (3,5-DMB) requires looking beyond their simple chemical formulas. In modern rational drug design, these molecules are rarely administered as standalone therapeutics; rather, they serve as highly privileged pharmacophoric fragments. The precise positioning of their methoxy groups dictates the conformational dynamics of the amide bond, fundamentally altering target specificity, binding pocket penetration, and overall efficacy.

This guide provides a comprehensive evaluation of how the structural geometry of these two benzamide derivatives influences their pharmacological utility, supported by self-validating experimental protocols for Structure-Activity Relationship (SAR) optimization.

Conformational Mechanics: The Causality of Substitution Patterns

The primary driver of efficacy differences between 2,4-DMB and 3,5-DMB lies in their conformational thermodynamics. The spatial arrangement of the methoxy (–OCH₃) groups relative to the N-methylamide moiety dictates whether the fragment acts as a rigid wedge or a flexible probe.

2,4-Dimethoxy-N-methylbenzamide (The Rigid Scaffold) The presence of a methoxy group at the ortho position (C2) introduces significant steric and electronic constraints[1][2]. In secondary amides like N-methylbenzamide, the ortho-methoxy oxygen acts as a hydrogen bond acceptor for the amide N–H. This intramolecular hydrogen bond locks the benzamide into a highly rigid, nearly planar conformation[3]. This rigidification is an absolute necessity for binding to the orthosteric pockets of specific G-protein coupled receptors (GPCRs), most notably the Dopamine D2/D3 receptors (as seen in classic antagonists like remoxipride and eticlopride)[3].

3,5-Dimethoxy-N-methylbenzamide (The Flexible Probe) Conversely, 3,5-DMB features symmetrical meta-substitutions. The absence of an ortho-substituent eliminates the steric clash with the amide carbonyl and prevents the formation of a local intramolecular hydrogen bond. This grants the amide bond rotational freedom. In SAR optimization, this flexibility allows the 3,5-dimethoxy aromatic ring to twist and bury itself deep into narrow hydrophobic pockets, such as the hinge regions of kinases (e.g., CSF1R)[4] or the active sites of oxidoreductases like NQO2[5].

PharmacophoreLogic cluster_24 2,4-Dimethoxy Motif (Rigid) cluster_35 3,5-Dimethoxy Motif (Flexible) A1 Ortho-Methoxy A2 Intramolecular H-Bond A1->A2 A3 Locked Planar Conformation A2->A3 A4 GPCR Orthosteric Pocket A3->A4 B1 Meta-Methoxy B2 No Steric Clash B1->B2 B3 Amide Rotational Freedom B2->B3 B4 Kinase Hydrophobic Pocket B3->B4

Figure 1: Conformational causality and target specificity of 2,4-DMB vs 3,5-DMB motifs.

Comparative Efficacy and Target Profiling

When grafted onto larger drug scaffolds, the distinct physicochemical profiles of these two benzamides dictate their efficacy against different target classes. The table below summarizes their comparative performance metrics based on historical SAR data.

Property / Metric2,4-Dimethoxy-N-methylbenzamide3,5-Dimethoxy-N-methylbenzamide
Primary Target Classes GPCRs (Dopamine D2/D3, Orexin)Kinases (CSF1R, FGFR), NQO2, BACE1
Binding Mode Entropy-driven (Pre-organized rigid structure)Enthalpy-driven (Induced fit, hydrophobic burial)
Intramolecular H-Bonding Yes (N–H ··· O–CH₃)No
Typical IC₅₀ / Kᵢ Range 10 nM – 150 nM (D2/D3 receptors)30 nM – 500 nM (Kinase hinge regions)
Metabolic Liability O-demethylation at C4O-demethylation at C3 or C5
Solubility Impact Lower (Planar stacking limits dissolution)Higher (Flexible rotation disrupts crystal lattice)

Self-Validating Experimental Protocols

To objectively evaluate the efficacy and conformational behavior of these fragments during drug development, the following self-validating workflows must be employed.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Locking

Purpose: To empirically prove the presence of the conformation-locking intramolecular hydrogen bond in 2,4-DMB versus the flexible state of 3,5-DMB. Causality: Amide protons (N–H) exposed to the bulk solvent will exhibit significant chemical shift changes as temperature increases due to the breaking of intermolecular hydrogen bonds with the solvent. Conversely, an N–H proton shielded by an intramolecular hydrogen bond (as in 2,4-DMB) will remain largely unaffected by temperature changes.

  • Sample Preparation: Dissolve 5 mg of the synthesized benzamide fragment in 600 µL of DMSO-d₆ (ensure anhydrous conditions to prevent water peak interference).

  • Data Acquisition: Acquire 1D ¹H NMR spectra at 5 K intervals from 298 K to 348 K using a 500 MHz or higher spectrometer.

  • Internal Validation (Control): Include a 0% H-bond control (e.g., an N,N-dimethylbenzamide derivative) to establish the baseline solvent-exposed temperature coefficient.

  • Analysis: Calculate the temperature coefficient (Δδ/ΔT) for the amide N–H proton.

    • Expected Result for 2,4-DMB: Δδ/ΔT > -2.0 ppb/K (indicates a locked, intramolecularly H-bonded state).

    • Expected Result for 3,5-DMB: Δδ/ΔT < -4.5 ppb/K (indicates a flexible, solvent-exposed state).

Protocol B: TR-FRET Competitive Binding Assay

Purpose: To quantify the binding affinity (IC₅₀) of the benzamide derivatives against their respective targets. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate the high autofluorescence commonly exhibited by aromatic methoxy compounds. The time delay ensures only the long-lived lanthanide emission is recorded.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of the target protein (e.g., CSF1R kinase domain for 3,5-DMB evaluation) tagged with Terbium (Tb³⁺), 5 µL of a fluorescently labeled tracer ligand (fluorophore matched to Tb³⁺ emission), and 5 µL of the benzamide compound (titrated from 10 µM to 0.1 nM).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Signal Detection: Excite the plate at 340 nm. Implement a 100 µs delay, then read emission at 495 nm (Tb³⁺) and 520 nm (Tracer). Calculate the FRET ratio (520/495).

  • Self-Validation System (Z'-Factor): Every plate must contain 16 wells of a positive control (known high-affinity inhibitor) and 16 wells of a negative control (DMSO vehicle). Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Acceptance Criteria: The assay is only valid if Z' > 0.6, ensuring the dynamic range is robust enough to distinguish subtle SAR differences between the 2,4 and 3,5 isomers.

SARWorkflow S1 1. Fragment Synthesis (LC-MS Purity > 98%) S2 2. VT-NMR Profiling (Determine Δδ/ΔT) S1->S2 S3 3. TR-FRET Binding Assay (Calculate IC50 & Z'-Factor) S2->S3 S5 5. SAR Efficacy Synthesis S2->S5 Conformational Data S4 4. X-Ray Crystallography (Map Hydrophobic Burial) S3->S4 S4->S5

Figure 2: Self-validating experimental workflow for evaluating benzamide fragment efficacy.

Strategic Recommendations for Drug Developers

When selecting between these two fragments for lead optimization:

  • Select 2,4-Dimethoxy-N-methylbenzamide when targeting shallow, surface-exposed orthosteric sites (like GPCRs) where a pre-organized, rigid conformation is required to minimize the entropic penalty of binding[3].

  • Select 3,5-Dimethoxy-N-methylbenzamide when designing Type I or Type II kinase inhibitors, or targeting deep enzymatic clefts. The lack of ortho-steric hindrance allows the molecule to adopt an induced-fit conformation, maximizing Van der Waals interactions within symmetrical hydrophobic pockets[4][5].

References

  • Rhodium-Catalyzed Oxidative ortho-Acylation of Benzamides with Aldehydes: Direct Functionalization of the sp2 C–H Bond. ACS Publications. Available at: [Link]

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. National Institutes of Health (NIH). Available at: [Link]

  • Full article: Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. Taylor & Francis. Available at: [Link]

  • Quantum mechanical calculations on dopamine D2-receptor antagonists: Conformation of remoxipride, eticlopride and NCQ 115. Indian Academy of Sciences. Available at: [Link]

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. National Institutes of Health (NIH). Available at: [Link]

Sources

Structural Comparison of 2,4-Dimethoxy-N-methylbenzamide Analogs: Pharmacophore Optimization and Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: April 2026

Substituted benzamides represent a cornerstone class of neuropharmacological agents, primarily functioning as dopamine D2, D3, and D4 receptor antagonists. While the isolated 2,4-dimethoxy-N-methylbenzamide molecule is a relatively simple synthetic intermediate, its structural analogs—generated via targeted functionalization of the N-alkyl chain and the aromatic ring—exhibit profound shifts in receptor selectivity and biological activity [1].

This guide provides an objective structural and functional comparison of 2,4-dimethoxy-N-methylbenzamide analogs, detailing the causality behind structure-activity relationship (SAR) optimizations and providing self-validating experimental frameworks for their evaluation.

Pharmacophore Mechanics: The Benzamide Core

The biological efficacy of benzamide analogs hinges on specific stereoelectronic requirements that dictate their fit within the orthosteric binding pocket of G-protein coupled receptors (GPCRs).

  • The 2-Methoxy Group (Conformational Locking): The oxygen atom of the 2-methoxy group forms a critical intramolecular hydrogen bond with the amide N-H proton. This interaction restricts the rotational freedom of the amide bond, locking the molecule into a coplanar "pseudo-ring" conformation. This rigidity is an absolute prerequisite for the molecule to enter the narrow transmembrane binding cleft of dopamine receptors [2].

  • The 4-Methoxy Group (Electronic & Steric Modulation): The 4-methoxy substitution increases the electron density of the aromatic ring, enhancing π−π stacking interactions with aromatic residues (e.g., Phe390 in TM6 of the D2 receptor). Furthermore, modifying this position with bulkier amido or amino groups exploits the larger bulk tolerance of the D4 receptor, driving D4-over-D2 selectivity [1].

  • N-Alkyl Extension (The Salt Bridge Anchor): The simple N-methyl group in the base scaffold lacks the reach and basicity required for high-affinity binding. Extending this to a basic heterocycle (such as a pyrrolidinyl or piperidinyl ring) introduces a protonatable nitrogen. At physiological pH, this nitrogen becomes positively charged and forms a vital electrostatic salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) [1].

GPCR_Signaling DA Endogenous Dopamine D2R Dopamine D2/D3 Receptor DA->D2R Agonism Antag Benzamide Analog (Antagonist) Antag->D2R Competitive Antagonism Gi Gi/o Protein Complex D2R->Gi Signal Transduction Effector Adenylyl Cyclase Inhibition Gi->Effector Downstream Effect

Fig 1. Dopamine receptor signaling modulation by competitive benzamide antagonists.

Comparative Receptor Binding Profiles

Structural modifications to the 2,4-dimethoxy-N-methylbenzamide core yield distinct pharmacological profiles. The table below synthesizes quantitative binding affinities ( Ki​ ) demonstrating how specific structural deviations influence receptor subtype selectivity.

Compound Scaffold / ModificationD2 Ki​ (nM)D3 Ki​ (nM)D4 Ki​ (nM)Primary Pharmacological Profile
2,4-Dimethoxy-N-methylbenzamide >10,000>10,000>10,000Inactive at DA receptors; lacks basic amine anchor [3].
N-[(1-ethyl-2-pyrrolidinyl)methyl] 85.032.418.5Moderate D2/D3 antagonist; basic nitrogen enables Asp114 binding [2].
5-Bromo-2,4-dimethoxy analog1.22.55.8High-affinity antagonist; C5-halogen fills hydrophobic sub-pocket [2].
4-Amido substitution (YM-43611 series)23021.02.1High D4 selectivity; bulky 4-substituents exploit D4 bulk tolerance [1].

Data represents established SAR trends derived from competitive radioligand binding assays against [3H] spiperone or [3H] nemonapride [1, 2].

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively compare the binding affinities of synthesized analogs, a robust, self-validating radioligand displacement assay is required. This protocol is designed to eliminate artifactual binding and isolate true receptor-ligand thermodynamics.

Workflow Causality & Controls
  • Matrix Selection: Chinese Hamster Ovary (CHO) cells stably expressing specific human recombinant receptors (D2, D3, or D4) are utilized. Causality: This eliminates the tissue-specific endogenous receptor heterogeneity found in striatal tissue preparations, ensuring subtype-specific Ki​ values.

  • Radioligand Choice: 0.5 nM [3H] Spiperone. Causality: Spiperone is a rigid, highly characterized D2-like antagonist that provides a stable, high-affinity baseline for competitive displacement [2].

  • Filter Pre-treatment: 0.1% Polyethylenimine (PEI). Causality: Glass fiber filters possess a net negative charge. PEI neutralizes this charge, preventing the basic amine groups of the benzamide analogs from binding nonspecifically to the filter matrix, which would artificially inflate apparent binding.

  • Non-Specific Binding (NSB) Definition: 10 µM Haloperidol. Causality: A massive molar excess of a structurally distinct, high-affinity ligand saturates all true orthosteric receptor sites. Any remaining radioactive signal is strictly artifactual (lipid partitioning or filter binding), allowing for the exact calculation of specific binding.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize CHO cells in ice-cold assay buffer (50 mM Tris-HCl pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 15-20 µ g/well .

  • Incubation: In a 96-well plate, combine 50 µL of [3H] Spiperone (0.5 nM final), 50 µL of the benzamide analog (varying concentrations from 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates in the dark at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI for 1 hour) using a 96-well cell harvester.

  • Washing: Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly clear unbound radioligand while minimizing dissociation of the bound complex.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Membrane Membrane Prep (CHO Cells) Incubation Incubation (Radioligand + Analog) Membrane->Incubation Filtration Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Wash Cold Wash (Remove Unbound) Filtration->Wash Count Scintillation Counting Wash->Count

Fig 2. Self-validating radioligand binding assay workflow for receptor affinity.

Emerging Applications: Antibacterial Activity

Beyond neuropharmacology, the 2,4-dimethoxy-N-methylbenzamide motif has recently been integrated into novel heterocyclic urea compounds. In these architectures, the benzamide core acts as a lipophilic vector that enhances membrane penetration in Gram-positive bacteria. Specific analogs featuring this moiety linked to thiazolyl-ureas have demonstrated potent inhibition of macromolecular DNA synthesis in Staphylococcus aureus, achieving Minimum Inhibitory Concentrations (MICs) as low as <0.06 µg/mL without disrupting RNA or cell wall biosynthesis [3]. This highlights the structural versatility of the 2,4-dimethoxybenzamide pharmacophore across entirely distinct biological targets.

References

  • Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study PubMed (National Institutes of Health) URL: [Link]

  • WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds Google Patents URL

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.